2-Bromobutanoic acid-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C4H7BrO2 |
|---|---|
Molekulargewicht |
173.04 g/mol |
IUPAC-Name |
2-bromo-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |
InChI-Schlüssel |
YAQLSKVCTLCIIE-LIDOUZCJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)Br |
Kanonische SMILES |
CCC(C(=O)O)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
2-Bromobutanoic acid-d6 chemical properties
An In-depth Technical Guide to 2-Bromobutanoic acid-d6
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of this compound. As a stable isotope-labeled compound, this compound is a valuable tool for researchers, scientists, and drug development professionals, particularly in metabolic research and as an internal standard for quantitative analysis. This document consolidates key data, outlines methodologies for its synthesis and analysis, and discusses its role in scientific applications.
Core Chemical Properties
This compound is the deuterated analog of 2-Bromobutanoic acid.[1] The deuterium labeling involves the substitution of six hydrogen atoms with deuterium, specifically at the 2, 3, and 4 positions of the butanoic acid chain.[2][3] This isotopic substitution provides a distinct mass signature, making it ideal for use in mass spectrometry-based assays.
Physical and Chemical Data
The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated (unlabeled) compound is also provided for comparison, as the physical properties are expected to be very similar.
| Property | This compound | 2-Bromobutanoic acid (Unlabeled) |
| CAS Number | 1219799-08-2[2][3] | 80-58-0[2][4][5] |
| Molecular Formula | C₄D₆HBrO₂[2][3] | C₄H₇BrO₂[4][5] |
| Molecular Weight | 173.0382 g/mol [2][3] | 167.00 g/mol [4][5][6] |
| Accurate Mass | 172.0006 u[2][3] | 165.96294 u[4] |
| Physical State | Liquid[7] | Colorless to yellow oily liquid[4][5][8] |
| Melting Point | Not available | -4 °C[5][9] |
| Boiling Point | Not available | 99-103 °C @ 10 mmHg[5][9] |
| Density | Not available | 1.567 g/mL at 25 °C[5][9] |
| Purity | ≥98 atom % D, ≥98% Chemical Purity[2] | Not applicable |
| Solubility | Not available | Soluble in water, alcohols, and acetone[10] |
Spectral Data
Spectral analysis is critical for confirming the identity and isotopic enrichment of this compound.
| Spectral Data | Expected Characteristics for this compound |
| ¹H NMR | A single peak corresponding to the carboxylic acid proton (COOH), expected around 10-13 ppm. The signals for protons at positions 2, 3, and 4 will be absent due to deuteration. |
| ¹³C NMR | The spectrum will show four carbon signals. The signals for deuterated carbons (C2, C3, C4) will exhibit coupling to deuterium, resulting in characteristic multiplets, which differ from the proton-coupled or decoupled signals of the unlabeled compound. |
| Mass Spectrometry | The molecular ion peak will confirm the mass of the deuterated compound. Fragmentation patterns will be influenced by the deuterium labels, providing structural information. |
Experimental Protocols
Synthesis of this compound
While specific synthesis protocols for the deuterated compound are proprietary, a general method can be inferred from standard organic chemistry reactions. The synthesis would likely start from a deuterated precursor, followed by bromination. A common method for the unlabeled compound is the Hell-Volhard-Zelinsky reaction.[5]
General Synthetic Workflow:
-
Starting Material: Butyric acid-d7 is the logical starting material.
-
Bromination: The deuterated butyric acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).
-
Reaction: The reaction mixture is heated to facilitate the selective bromination at the alpha-carbon (position 2).
-
Workup: The reaction is quenched with water.
-
Purification: The crude product is purified, typically by distillation under reduced pressure, to yield pure this compound.
Caption: Diagram 1: General Synthesis Workflow
Quality Control and Analysis
Confirming the identity, purity, and isotopic enrichment of the final product is crucial.
Analytical Workflow:
-
¹H NMR Spectroscopy: To confirm the absence of proton signals at positions 2, 3, and 4 and verify the presence of the carboxylic acid proton.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the level of deuterium incorporation.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.[11]
Caption: Diagram 2: Analytical Workflow
Applications in Research and Drug Development
The primary utility of this compound stems from its nature as a stable isotope-labeled compound.
-
Internal Standard: It serves as an excellent internal standard for quantitative analysis of unlabeled 2-Bromobutanoic acid or related metabolites in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Metabolic Studies: It can be used as a tracer to study the metabolic fate of butanoic acid derivatives in biological systems without the complications of radioactivity.
-
Drug Synthesis: The unlabeled form is a known intermediate in the synthesis of various pharmaceuticals, including Levetiracetam, an antiepileptic drug.[12] The deuterated version can be used in pharmacokinetic studies of such drugs.
-
Enzyme Inhibition Studies: Carboxylic acids like 2-bromobutanoic acid can act as enzyme inhibitors, and the deuterated form allows for detailed mechanistic studies using techniques sensitive to isotopic substitution.[10]
Caption: Diagram 3: Logical Relationships
Safety and Handling
Based on the safety data for the unlabeled and deuterated forms, this compound should be handled with care as it is considered a hazardous chemical.[7][13]
-
Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[4][7][8][13] It is corrosive and can cause chemical burns to the respiratory tract upon inhalation.[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and protective clothing.[7][13][15] A full-face respirator may be necessary if ventilation is inadequate.[7]
-
Handling: Use only in a well-ventilated area, preferably in a laboratory fume hood.[7][15] Avoid all personal contact, including inhalation of vapors.[14]
-
Storage: Store at room temperature in a tightly sealed container, protected from light.[7] Keep away from strong oxidizing agents.[15]
-
First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[7][13][15] If swallowed, rinse mouth with water but do not induce vomiting; get emergency medical help immediately.[7][13]
Conclusion
This compound is a specialized chemical with significant utility in quantitative proteomics, metabolic research, and pharmaceutical development. Its well-defined physical and chemical properties, combined with the distinct mass shift provided by deuterium labeling, make it an indispensable tool for modern analytical and biomedical research. Proper handling and adherence to safety protocols are essential when working with this corrosive compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (±)-2-Bromobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]
- 3. (±)-2-Bromobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]
- 4. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 6. 2-Bromobutyric acid (CAS 80-58-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 2-Bromobutyric acid | 80-58-0 [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. rsc.org [rsc.org]
- 12. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: Physical Characteristics of 2-Bromobutanoic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2-Bromobutanoic acid-d6. Due to the limited availability of experimental data for the deuterated species, this guide also includes data for the non-deuterated analogue, 2-Bromobutanoic acid, for comparative purposes. Furthermore, this document outlines standardized experimental protocols for determining key physical properties and illustrates the common application of this compound in analytical workflows.
Core Physical and Chemical Data
This compound is the deuterated form of 2-Bromobutanoic acid, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis using mass spectrometry.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart.
| Property | This compound | 2-Bromobutanoic Acid (non-deuterated) |
| Molecular Formula | C₄D₆HBrO₂[2] | C₄H₇BrO₂[3] |
| Molecular Weight | 173.0382 g/mol [2] | 167.00 g/mol [4] |
| CAS Number | 1219799-08-2[2] | 80-58-0[3] |
| Appearance | Data not available | Colorless liquid, Oily liquid[3][5] |
| Melting Point | Data not available | -4 °C[3][6] |
| Boiling Point | Data not available | 99-103 °C at 10 mmHg[7][8], 99 °C[6] |
| Density | Data not available | 1.567 g/mL at 25 °C[3] |
| Solubility | Data not available | Soluble in water, alcohol, and diethyl ether. Water solubility: 66 g/L (20 °C)[3] |
| pKa | Data not available | 2.95 ± 0.10[3] |
Experimental Protocols
Melting Point Determination
The melting point of a compound is a key indicator of its purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[9]
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.[10]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[9]
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[11]
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.[9] For pure compounds, this range is typically narrow.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or aluminum block).[12][13]
-
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
A capillary tube, with its sealed end uppermost, is inverted and placed into the liquid.[14]
-
The apparatus is heated gently.[15]
-
As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
The boiling point is the temperature at which, upon slight cooling, the liquid begins to be drawn up into the capillary tube.[13]
-
Density Measurement
Density is the mass per unit volume of a substance.
-
Apparatus: A precise analytical balance and a graduated cylinder or pycnometer.[16][17]
-
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured.[17]
-
A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.[17]
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is determined by subtraction, and the density is calculated by dividing the mass by the volume.[18]
-
Solubility Determination
Solubility tests determine the ability of a substance to dissolve in a particular solvent.
-
Apparatus: Test tubes, vortex mixer (optional), a selection of solvents (e.g., water, ethanol, diethyl ether).
-
Procedure:
-
A small, accurately weighed amount of the solute (e.g., this compound) is placed in a test tube.[19]
-
A known volume of the solvent is added in small increments.[20]
-
The mixture is agitated vigorously after each addition until the solute is completely dissolved or it is clear that it is insoluble.[21][22]
-
The solubility can be expressed qualitatively (soluble, partially soluble, insoluble) or quantitatively (e.g., in g/L or mol/L). For carboxylic acids, solubility in aqueous bases like 5% sodium bicarbonate or 5% sodium hydroxide can also be tested to confirm the acidic functional group.[23]
-
Mandatory Visualization
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior enable correction for variations during sample preparation and analysis, leading to more accurate and precise quantification.[24]
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS analysis.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (±)-2-Bromobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]
- 3. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 4. 2-Bromobutyric acid (CAS 80-58-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-bromobutanoic acid [stenutz.eu]
- 7. 2-Bromobutyric acid | 80-58-0 [chemicalbook.com]
- 8. 80-58-0 CAS MSDS (2-Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. web.mit.edu [web.mit.edu]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. byjus.com [byjus.com]
- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. homesciencetools.com [homesciencetools.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. scribd.com [scribd.com]
- 23. www1.udel.edu [www1.udel.edu]
- 24. benchchem.com [benchchem.com]
Technical Guide: 2-Bromobutanoic acid-d6 (CAS: 1219799-08-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobutanoic acid-d6 is a deuterated analog of 2-bromobutanoic acid. Stable isotope-labeled compounds, such as this compound, are essential tools in analytical and metabolic research. Their chemical and physical properties are nearly identical to their unlabeled counterparts, yet their increased mass allows for clear differentiation in mass spectrometry. This unique characteristic makes them ideal internal standards for quantitative analysis, enabling precise and accurate measurements of the corresponding unlabeled analyte in complex biological matrices. This guide provides a comprehensive overview of the technical data, experimental applications, and potential metabolic pathways related to this compound.
Physicochemical Properties
The quantitative data for this compound and its unlabeled analog are summarized below. These properties are critical for designing and interpreting experiments.
| Property | This compound | 2-Bromobutanoic acid |
| CAS Number | 1219799-08-2[1] | 80-58-0[1] |
| Molecular Formula | C₄D₆HBrO₂[1] | C₄H₇BrO₂[2] |
| Molecular Weight | 173.04 g/mol | 167.00 g/mol [2] |
| Appearance | - | Colorless to pale yellow crystalline solid or liquid[2][3] |
| Melting Point | - | -4 °C[4] |
| Boiling Point | - | 99-103 °C at 10 mmHg[4] |
| Density | - | 1.567 g/mL at 25 °C[4] |
| Solubility | - | Soluble in water, ethanol, and acetone[3] |
| Purity | Typically ≥98 atom % D | - |
Application in Quantitative Analysis: Internal Standard
This compound serves as an excellent internal standard for the quantification of 2-bromobutanoic acid and structurally related analytes in various biological samples using isotope dilution mass spectrometry (IDMS). The co-elution of the deuterated standard with the native analyte during chromatography and its similar ionization efficiency allows for the correction of variability introduced during sample preparation and analysis, such as extraction losses and matrix effects.[1] This results in highly accurate and precise quantification.
Experimental Workflow for Quantitative Analysis using LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of an analyte using a deuterated internal standard like this compound.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Detailed Experimental Protocol (Representative)
This protocol provides a general framework for the quantification of a small molecule analyte in a biological matrix using this compound as an internal standard. Optimization will be required for specific analytes and matrices.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the non-labeled analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation:
-
Thaw biological samples, calibration standards, and QCs on ice.
-
Aliquot a specific volume (e.g., 100 µL) of each sample into a microcentrifuge tube.
-
Add a fixed amount of the this compound internal standard working solution to each tube.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for further processing (e.g., liquid-liquid extraction or solid-phase extraction for further cleanup if necessary).
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable column (e.g., C18) for reversed-phase chromatography.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS/MS):
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in either positive or negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for both the analyte and this compound.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Potential Metabolic Pathways
While specific metabolic pathways for 2-bromobutanoic acid are not extensively documented, its structure as a short-chain fatty acid analog suggests it may undergo metabolic transformations common to similar compounds. The presence of a bromine atom may also lead to specific dehalogenation reactions. The following diagram illustrates a plausible, hypothetical metabolic pathway.
Caption: A hypothetical metabolic pathway for 2-bromobutanoic acid.
This proposed pathway suggests that 2-bromobutanoic acid may be metabolized through two primary routes:
-
Dehalogenation: The bromine atom can be removed, a common metabolic fate for halogenated organic compounds, to form butanoic acid. Butanoic acid is a naturally occurring short-chain fatty acid that can enter endogenous metabolic pathways such as beta-oxidation.
-
Hydroxylation: The carbon backbone can be hydroxylated by cytochrome P450 enzymes to form a more polar metabolite. This hydroxylated intermediate can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate its excretion from the body.
The use of this compound as a tracer in metabolic studies would allow researchers to follow the fate of the butanoic acid backbone and elucidate its specific metabolic pathways in various biological systems.
Safety and Handling
2-Bromobutanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its utility as an internal standard in mass spectrometry-based quantification ensures high accuracy and precision. Understanding its physicochemical properties, potential applications, and hypothetical metabolic fate is crucial for its effective use in scientific research. This guide provides a foundational understanding to support the integration of this compound into experimental designs.
References
The Molecular Architecture of 2-Bromobutanoic Acid-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental methodologies for 2-Bromobutanoic acid-d6. This deuterated analogue of 2-Bromobutanoic acid is a crucial tool in various research and development applications, particularly as an internal standard for quantitative analysis.
Molecular Structure and Isotopic Labeling
This compound is the deuterium-labeled form of 2-bromobutanoic acid.[1] The core structure consists of a four-carbon butanoic acid backbone with a bromine atom substituted at the alpha-carbon (position 2). The key feature of this molecule is the isotopic labeling, where six hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.
The IUPAC name for this compound is 2-bromo-2,3,3,4,4,4-hexadeuteriobutanoic acid . This nomenclature precisely indicates that all hydrogen atoms on the carbon chain have been substituted with deuterium, leaving only the acidic proton on the carboxylic acid group as hydrogen.
Key Structural Features:
-
Chemical Formula : C₄D₆HBrO₂
-
Deuterium Labeling : The ethyl group and the alpha-hydrogen are fully deuterated.
-
Stereochemistry : The second carbon is a chiral center, meaning the compound can exist as two distinct enantiomers, (R)-2-Bromobutanoic acid-d6 and (S)-2-Bromobutanoic acid-d6. Commercially, it is often supplied as a racemic mixture, denoted as (±)-2-Bromobutanoic acid-d6.[2]
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
The primary utility of stable isotope-labeled compounds lies in their mass difference from their unlabeled counterparts, which allows for their use as internal standards in mass spectrometry.[3] While many physical properties are similar, the increased mass impacts properties such as molecular weight and density.
Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 1219799-08-2 | |
| Molecular Formula | C₄D₆HBrO₂ | |
| Molecular Weight | 173.04 g/mol | |
| Accurate Mass | 172.0006 Da |
Comparative Data for 2-Bromobutanoic Acid (Non-Deuterated)
| Property | Value | Source |
| CAS Number | 80-58-0 | [2][4] |
| Molecular Formula | C₄H₇BrO₂ | [2][4] |
| Molecular Weight | 167.00 g/mol | [4][5] |
| Appearance | Colorless liquid | [2] |
| Density | 1.567 g/mL at 25 °C | [2][6] |
| Melting Point | -4 °C (racemate) | [2][6] |
| Boiling Point | 99-103 °C at 10 mmHg | [2] |
| Acidity (pKa) | 2.95 ± 0.10 | [2] |
Spectroscopic data for the d6 variant is not extensively published. However, one would expect the following differences compared to the standard:
-
¹H NMR : Disappearance of signals corresponding to the protons at C2, C3, and C4.
-
¹³C NMR : Signals for deuterated carbons would show coupling to deuterium (C-D coupling) and may be broadened.
-
IR Spectroscopy : Presence of C-D stretching vibrations (typically ~2100-2250 cm⁻¹) and absence of the corresponding C-H stretches.
-
Mass Spectrometry : A molecular ion peak shifted to a higher m/z value, reflecting the mass of the six deuterium atoms.
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Methodology Outline:
-
Starting Material : The synthesis would begin with a fully deuterated precursor, such as Butanoic acid-d7 .
-
Bromination : The deuterated butanoic acid would be treated with elemental bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This reaction selectively brominates the alpha-carbon.
-
Hydrolysis : The reaction mixture is then carefully hydrolyzed with water. This step converts the intermediate acyl bromide back into a carboxylic acid.
-
Purification : The final product, this compound, would be isolated and purified, typically through distillation under reduced pressure, to remove any unreacted starting materials and byproducts.
Method of Analysis and Application
This compound is primarily designed for use as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Principle of Isotope Dilution Mass Spectrometry:
-
Spiking : A known quantity of the isotopically labeled standard (this compound) is added to the unknown sample containing the non-labeled analyte (2-Bromobutanoic acid).
-
Extraction & Analysis : The sample is processed (e.g., extraction, derivatization) and then injected into the MS system. The labeled and unlabeled compounds co-elute but are distinguishable by the mass spectrometer due to their mass difference.
-
Quantification : The analyte's concentration is determined by comparing the peak area ratio of the analyte to the internal standard. Because the standard and analyte have nearly identical chemical and physical properties, any sample loss during preparation affects both compounds equally, leading to highly accurate and precise quantification.
Caption: Workflow for using this compound as an internal standard.
Conclusion
The molecular structure of this compound is well-defined, featuring a chiral center and comprehensive deuterium labeling on the carbon chain. This isotopic substitution makes it an invaluable tool for researchers, enabling precise quantification of its unlabeled analogue in complex matrices through isotope dilution mass spectrometry. While detailed physicochemical data for the labeled compound is sparse, its properties can be reliably inferred from the well-characterized 2-Bromobutanoic acid. The established synthetic routes for the parent compound provide a clear blueprint for the production of this essential analytical standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromobutyric acid (CAS 80-58-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-bromobutanoic acid [stenutz.eu]
An In-depth Technical Guide to the Isotopic Purity of 2-Bromobutanoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 2-Bromobutanoic acid-d6. It is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work. This document outlines the synthesis, analytical techniques, and data interpretation for ensuring the quality of this compound.
Introduction
Synthesis of this compound
The synthesis of this compound typically involves the bromination of a deuterated butanoic acid precursor. A common synthetic approach is the Hell-Volhard-Zelinsky reaction, adapted for deuterated compounds.
A proposed synthetic scheme is outlined below:
Caption: Proposed synthesis of this compound.
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity requires highly sensitive and specific analytical techniques capable of differentiating between molecules with minute mass differences. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) of ions. It can resolve different isotopologues of this compound. Techniques such as electrospray ionization (ESI) coupled with HRMS are particularly effective.
Experimental Protocol: UPLC-HRMS Analysis
This protocol outlines a general procedure for determining the isotopic purity of this compound using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to create working solutions. A typical concentration for direct infusion or LC-MS analysis is in the range of 1-10 µg/mL.
-
For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.
-
-
UPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from potential impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
HRMS Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Scan Mode: Full scan from m/z 100-250.
-
Resolution: > 60,000 FWHM.
-
Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of this compound and its lower-deuterated isotopologues (d5, d4, etc.).
-
Calculate the area under the curve for each isotopologue peak.
-
Determine the relative abundance of each isotopologue to calculate the isotopic purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the specific sites and extent of deuteration.
-
¹H NMR: In ¹H NMR, the absence or significant reduction of signals at specific positions indicates successful deuterium substitution. The integral of any residual proton signals can be compared to an internal standard to quantify the level of deuteration.
-
²H NMR: ²H NMR directly detects the deuterium nuclei, and the signal integrals can be used to quantify the isotopic enrichment at each labeled position. This technique is invaluable for confirming the structural integrity and the precise location of the deuterium labels.
Experimental Protocol: Isotopic Purity Assessment by ¹H and ²H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or acetone-d6.
-
Add a known amount of an internal standard with a signal in a clear region of the spectrum.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
-
Integrate the residual proton signals corresponding to the deuterated positions and the signal of the internal standard.
-
Calculate the percentage of deuteration at each position.
-
-
²H NMR Acquisition:
-
Acquire the spectrum on a spectrometer equipped with a deuterium probe.
-
Integrate the signals corresponding to the different deuterium positions to confirm their presence and relative abundance.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Illustrative Isotopic Distribution of this compound Determined by HRMS
| Isotopologue | Relative Abundance (%) |
| d6 | 98.5 |
| d5 | 1.2 |
| d4 | 0.2 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
Note: This table represents a hypothetical distribution for illustrative purposes. Actual distributions may vary between batches.
Workflow for Isotopic Purity Determination
Caption: Workflow for isotopic purity determination.
Conclusion
The accurate determination of the isotopic purity of this compound is essential for its reliable use in research and development. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and confirms the structural integrity of the molecule. The detailed protocols and workflows presented in this guide offer a robust framework for ensuring the quality and consistency of this critical analytical standard.
References
Synthesis of Deuterated 2-Bromobutanoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic pathways for the preparation of deuterated 2-bromobutanoic acid. Given the increasing importance of isotopically labeled compounds in drug discovery, metabolism, and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations, the ability to introduce deuterium into bioactive molecules is of significant interest. This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data to aid researchers in the synthesis of this valuable building block.
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, offer a range of benefits in pharmaceutical and chemical research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can alter the rate of metabolic processes, potentially leading to improved pharmacokinetic profiles of drug candidates, such as increased half-life and reduced toxicity. Furthermore, deuterated molecules serve as indispensable internal standards for quantitative analysis by mass spectrometry.
2-Bromobutanoic acid is a versatile synthetic intermediate used in the preparation of various organic compounds. The introduction of deuterium into this molecule can provide a valuable tool for researchers. This guide explores plausible synthetic routes to achieve this, focusing on methods that allow for controlled incorporation of deuterium.
Proposed Synthetic Pathways
Several synthetic strategies can be envisioned for the preparation of deuterated 2-bromobutanoic acid. The primary approaches involve either the deuteration of a suitable precursor followed by bromination, or the bromination of the parent carboxylic acid followed by a deuteration step. A third approach involves the use of a deuterated starting material that can be converted to the target molecule.
The following sections detail these proposed pathways, providing experimental protocols and relevant data where available in the scientific literature.
Pathway 1: Deuteration of Butanoic Acid followed by Hell-Volhard-Zelinsky Bromination
This pathway involves the initial synthesis of deuterated butanoic acid, followed by the well-established Hell-Volhard-Zelinsky (HVZ) reaction to introduce the bromine atom at the alpha-position.
Step 1: Synthesis of Deuterated Butanoic Acid
The preparation of deuterated butanoic acid can be achieved through various methods, including the reduction of a deuterated precursor or through hydrogen-isotope exchange reactions. One potential route is the catalytic deuteration of crotonic acid.
Experimental Protocol: Catalytic Deuteration of Crotonic Acid
This protocol is a general representation of a catalytic deuteration reaction.
-
Materials: Crotonic acid, Deuterium gas (D₂), 10% Palladium on carbon (Pd/C), Ethanol-d₁ (C₂H₅OD) or other suitable deuterated solvent.
-
Procedure:
-
In a high-pressure reaction vessel, a solution of crotonic acid in a deuterated solvent is prepared.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is sealed and purged with nitrogen gas, followed by pressurization with deuterium gas to the desired pressure.
-
The reaction mixture is stirred at a specified temperature for a set duration.
-
Upon completion, the reaction is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude deuterated butanoic acid.
-
Purification can be achieved by distillation or chromatography.
-
Quantitative Data for Step 1:
| Parameter | Value |
| Starting Material | Crotonic Acid |
| Reagents | D₂, 10% Pd/C |
| Solvent | Ethanol-d₁ |
| Reaction Temperature | Room Temperature to 50 °C (typical) |
| Reaction Time | 12 - 24 hours (typical) |
| Yield | >90% (typical for similar reductions) |
| Isotopic Enrichment | >95% at positions 2 and 3 (expected) |
Step 2: Hell-Volhard-Zelinsky Bromination of Deuterated Butanoic Acid
The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids.[1] It is crucial to consider the potential for deuterium scrambling or loss under the reaction conditions, which typically involve high temperatures and acidic environments.
Experimental Protocol: Hell-Volhard-Zelinsky Bromination
-
Materials: Deuterated butanoic acid, Red phosphorus (catalytic amount), Bromine (Br₂).
-
Procedure:
-
Deuterated butanoic acid and a catalytic amount of red phosphorus are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The mixture is heated, and bromine is added dropwise from the dropping funnel.
-
The reaction mixture is refluxed until the reaction is complete, as indicated by the disappearance of the red bromine color.
-
The reaction mixture is cooled, and the crude 2-bromo-deuterated-butanoic acid is purified by distillation.
-
Quantitative Data for Step 2:
| Parameter | Value |
| Starting Material | Deuterated Butanoic Acid |
| Reagents | Red Phosphorus, Br₂ |
| Reaction Temperature | 100 - 120 °C (typical) |
| Reaction Time | 8 - 12 hours (typical) |
| Yield | 70 - 80% (typical for HVZ reaction) |
| Isotopic Enrichment | To be determined experimentally |
Logical Workflow for Pathway 1
References
A Technical Guide to 2-Bromobutanoic acid-d6 for Researchers and Drug Development Professionals
An In-depth Overview of a Key Deuterated Standard in Pharmaceutical Research
This technical guide provides a comprehensive overview of 2-Bromobutanoic acid-d6, a deuterated analog of 2-Bromobutanoic acid, for researchers, scientists, and professionals in the field of drug development. This document details its commercial availability, key quantitative data, and its application as an internal standard in mass spectrometry. Furthermore, it explores the significant role of its non-deuterated counterpart, butyrate, in various cellular signaling pathways, offering insights into the potential research applications of this compound as a tool to study these processes.
Commercial Availability and Product Specifications
This compound (CAS No. 1219799-08-2) is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. The following table summarizes the product specifications from leading vendors to facilitate easy comparison for procurement.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | HY-113483S | Not specified | Not specified | 1mg, 5mg, 10mg |
| LGC Standards | D-5580 | Chemical Purity: 97% | Deuterium Incorporation: >99% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| Toronto Research Chemicals (TRC) | B684647 | Not specified | Not specified | 1mg, 5mg, 10mg, 25mg |
| Santa Cruz Biotechnology, Inc. | sc-217798 | Not specified | Not specified | 100mg, 500mg, 1g |
| Cayman Chemical | 9003198 | ≥98% | ≥99% deuterated forms (d1-d6); ≤1% d0 | 1mg, 5mg, 10mg |
Application in Quantitative Analysis: Use as an Internal Standard
Deuterated compounds like this compound are invaluable tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] They serve as ideal internal standards due to their chemical and physical properties being nearly identical to their non-deuterated counterparts, while their increased mass allows for clear differentiation in mass spectrometric analysis. This ensures accurate quantification by compensating for variations in sample preparation, injection volume, and ionization efficiency.
Experimental Protocol: General Procedure for Using this compound as an Internal Standard in LC-MS
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of 2-Bromobutanoic acid or related analytes in a biological matrix.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of non-deuterated 2-Bromobutanoic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of the same solvent.
2. Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit to the upper limit of quantification.
-
Spike each calibration standard with the internal standard solution to a final constant concentration (e.g., 100 ng/mL).
3. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of the internal standard solution (to achieve the same final concentration as in the calibration standards).
-
Perform protein precipitation by adding a threefold excess of ice-cold acetonitrile.
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
4. LC-MS Analysis:
-
Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., C18).
-
Develop a suitable gradient elution method to achieve good chromatographic separation of the analyte and internal standard.
-
Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, setting specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Role in Elucidating Cellular Signaling Pathways
While this compound is primarily used as a tracer, its non-deuterated form, butanoic acid (butyrate), is a well-studied short-chain fatty acid with significant biological activities. Butyrate is a key product of microbial fermentation in the gut and plays a crucial role in maintaining intestinal homeostasis and influencing various cellular processes through its action on signaling pathways. The use of deuterated butyrate analogues can aid in studying its metabolic fate and its direct and indirect effects on these pathways.
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the transcription of various genes. This mechanism is central to many of butyrate's biological effects, including its anti-inflammatory and anti-cancer properties.
Diagram: Butyrate's Mechanism as an HDAC Inhibitor
Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Butyrate and G Protein-Coupled Receptor (GPCR) Signaling
Butyrate can also exert its effects by activating specific G protein-coupled receptors (GPCRs), namely GPR41 (also known as FFAR3) and GPR109A (also known as HCAR2). Activation of these receptors by butyrate triggers downstream signaling cascades that influence various physiological processes, including inflammation and metabolism.
Butyrate's Role in NF-κB Signaling
A key anti-inflammatory mechanism of butyrate is its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Butyrate can suppress NF-κB activation through both HDAC-dependent and GPCR-mediated mechanisms.
Diagram: Butyrate's Inhibition of the NF-κB Signaling Pathway
Caption: Butyrate inhibits NF-κB signaling via GPCR activation and HDAC inhibition.
Experimental Protocol: Investigating the Effect of Butyrate on NF-κB Activation
This protocol provides a general framework for assessing the impact of butyrate on NF-κB activation in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., macrophage-like RAW 264.7 cells) in appropriate media.
-
Pre-treat the cells with various concentrations of sodium butyrate for a specified time (e.g., 24 hours).
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a short period (e.g., 30-60 minutes).
2. Nuclear Extraction:
-
Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol to separate the cytoplasmic and nuclear fractions.
3. Western Blot Analysis:
-
Determine the protein concentration of the nuclear extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Use a loading control, such as Lamin B1, to ensure equal loading of nuclear proteins.
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
4. Data Analysis:
-
Quantify the band intensities and normalize the NF-κB p65 signal to the loading control.
-
Compare the levels of nuclear NF-κB p65 in butyrate-treated cells to the untreated, LPS-stimulated control to determine the inhibitory effect of butyrate.
Conclusion
This compound is a critical tool for researchers in drug development and metabolic studies, primarily serving as a high-fidelity internal standard for mass spectrometry-based quantification. Its utility extends to enabling the precise study of the metabolic fate and pharmacological effects of its non-deuterated counterpart, butyrate. The profound influence of butyrate on key cellular signaling pathways, including its roles as an HDAC inhibitor and a modulator of GPCR and NF-κB signaling, underscores the importance of deuterated analogs like this compound in advancing our understanding of these fundamental biological processes and their implications in health and disease. This guide provides a foundational resource for the procurement and application of this valuable research chemical.
References
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of 2-Bromobutanoic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromobutanoic acid-d6, a deuterated analogue of the versatile synthetic building block, 2-bromobutanoic acid. With applications spanning from a stable isotope-labeled internal standard in bioanalytical studies to a tool in pharmacokinetic and metabolic research, a thorough understanding of its properties, safe handling, and experimental utility is paramount. This document outlines the necessary safety protocols, experimental workflows, and key data for researchers and drug development professionals working with this compound.
Chemical and Physical Properties
This compound shares similar physical and chemical properties with its non-deuterated counterpart, with the key difference being the increased mass due to the presence of six deuterium atoms. This isotopic labeling is crucial for its applications in mass spectrometry-based quantification.
| Property | Value | Reference |
| Molecular Formula | C₄HD₆BrO₂ | [1] |
| Molecular Weight | ~173.04 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | ~ -4 °C | [3] |
| Boiling Point | 214 - 217 °C | [2] |
| Density | ~1.567 g/mL | [2] |
| Solubility | Soluble in water (66 g/L at 20°C), alcohols, and acetone. | [3][4] |
Hazard Identification and Safety Precautions
This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also harmful if swallowed.[2][5] Strict adherence to safety protocols is essential to minimize risk.
| Hazard | Description | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] | GHS07: Exclamation mark | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns.[5] | GHS05: Corrosive | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse. |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[5] | GHS05: Corrosive | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn where there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, nitrile rubber) inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Body Protection | Flame-retardant and impervious clothing. A lab coat is the minimum requirement. For larger quantities or in case of potential exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if exposure limits are exceeded or if irritation is experienced. |
Handling, Storage, and Disposal
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Avoid inhalation of vapor or mist.[2] Use non-sparking tools and take measures to prevent electrostatic discharge.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment (see Section 2.1).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
-
Prevent the spill from entering drains or waterways.[7]
Experimental Protocols
The primary application of this compound in research is as a stable isotope-labeled internal standard for the quantification of 2-bromobutanoic acid or other structurally similar organic acids in biological matrices using mass spectrometry.[7]
Protocol: Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of an analyte (e.g., non-deuterated 2-bromobutanoic acid) in a biological matrix such as plasma.
Materials:
-
This compound (Internal Standard, IS)
-
Analyte (e.g., 2-Bromobutanoic acid)
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (IS) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike the biological matrix with known concentrations of the analyte to prepare calibration standards and QC samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and study sample, add a fixed volume (e.g., 10 µL) of the IS working solution (a diluted solution of the IS stock).
-
Add a protein precipitation solvent (e.g., 300 µL of acetonitrile).
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and IS from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the IS.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC samples and study samples from the calibration curve.
-
Visualizations
Logical Relationship: Role in Drug Development
The non-deuterated form, 2-bromobutanoic acid, is a valuable building block in the synthesis of various pharmaceuticals.[2][4] The deuterated version can be used in the drug development process to study the metabolism and pharmacokinetics of the parent drug.
Caption: Role of 2-Bromobutanoic Acid in Drug Synthesis and its Deuterated Form in Pharmacokinetic Studies.
Experimental Workflow: Use as an Internal Standard
The following diagram illustrates the typical workflow for using this compound as an internal standard in a bioanalytical method.
Caption: Bioanalytical workflow using this compound as an internal standard.
Signaling Pathway: Kinetic Isotope Effect in Drug Metabolism
Deuteration of a drug molecule at a site of metabolic activity can slow down its metabolism due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, requiring more energy for enzymatic cleavage.
Caption: The kinetic isotope effect slows the metabolism of deuterated drugs.
This technical guide provides essential information for the safe handling and effective utilization of this compound in a research setting. By understanding its properties and adhering to the outlined protocols, researchers can confidently and safely incorporate this valuable tool into their experimental designs.
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Guide: Stability and Storage of 2-Bromobutanoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the stability and recommended storage conditions for 2-Bromobutanoic acid-d6 (CAS: 1219799-08-2). Maintaining the chemical and isotopic integrity of this compound is critical for its effective use in research and development.
Core Stability Principles
This compound is a stable isotope-labeled compound, meaning it is not radioactive. The primary principle governing its handling, storage, and stability is that its chemical properties are nearly identical to its unlabeled analogue, 2-Bromobutanoic acid (CAS: 80-58-0).[1] Therefore, safety and handling precautions for the unlabeled compound are directly applicable.
The compound is chemically stable under normal, ambient conditions.[1][2] However, two potential degradation pathways must be considered for long-term storage and experimental use:
-
Chemical Decomposition: Degradation due to reaction with incompatible materials, light, or excessive heat.
-
Isotopic Exchange: The loss of deuterium atoms and replacement with hydrogen (H-D exchange), which can be catalyzed by moisture or protic solvents, particularly under acidic or basic conditions.[3][4]
Physicochemical and Hazard Data
Quantitative data for this compound is summarized below. This information is primarily derived from the Safety Data Sheet (SDS) for the deuterated compound and its unlabeled counterpart.
Table 1: Physicochemical Properties of (±)-2-Bromobutanoic acid-d6
| Property | Value | Source |
|---|---|---|
| CAS Number | 1219799-08-2 | [5] |
| Molecular Formula | C₄HD₆BrO₂ | |
| Physical State | Liquid | [5] |
| Appearance | Colorless to yellow liquid | [5] |
| Melting Point | 4 °C (39 °F) | [5] |
| Boiling Point | 214 - 217 °C (417 - 423 °F) | [5] |
| Density | 1.567 g/mL | [5] |
| Water Solubility | 70 g/L | [5] |
| Partition Coefficient | log Pow: 1.42 |[5] |
Table 2: Hazard Identification
| Hazard | Description | Source |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | [1][5] |
| Skin Corrosion | Causes severe skin burns. | [1][5] |
| Eye Damage | Causes severe eye damage. | [1][5] |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. |[5] |
Recommended Storage & Handling Conditions
Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability and integrity of this compound.
Summary of Recommended Conditions:
-
Temperature: Store at room temperature.[5] For long-term storage as a solution, -20°C is often recommended.[3][4]
-
Atmosphere: Store in a tightly sealed container.[2] To minimize the risk of moisture absorption and subsequent H-D exchange, storage in a desiccator is advisable.[3] For maximum protection, especially for long-term storage, blanketing the vial with an inert gas like argon or nitrogen is a best practice.[4]
-
Light: Protect from light.[5] Storing the compound in amber vials or in a dark location can prevent potential photodegradation.[4]
-
Location: Store locked up in a dry, cool, and well-ventilated area designated for corrosive materials.[1][6] Ensure eyewash stations and safety showers are nearby.[6]
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][5] All handling should be performed in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of vapors.[5]
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Bromobutanoic acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis in complex matrices is a significant challenge in analytical chemistry, particularly within the realms of environmental monitoring, food safety, and pharmaceutical development. The accuracy and precision of analytical methods can be compromised by various factors, including sample loss during preparation, matrix effects, and fluctuations in instrument performance. To mitigate these issues, the use of an internal standard is a widely accepted and robust practice. A suitable internal standard should be a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.
Stable isotope-labeled internal standards, such as 2-Bromobutanoic acid-d6, are considered the gold standard for mass spectrometry-based quantification. These compounds have the same chemical and physical properties as their unlabeled counterparts, meaning they behave identically during sample extraction, derivatization, and chromatographic separation. However, due to the mass difference from the incorporated deuterium atoms, they are easily differentiated by a mass spectrometer. This allows for effective compensation for analyte loss and ionization suppression or enhancement, leading to highly accurate and precise quantification.[1][2]
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of haloacetic acids (HAAs) in water samples by Gas Chromatography-Mass Spectrometry (GC-MS). HAAs are a class of disinfection byproducts (DBPs) formed during water chlorination that are regulated due to their potential carcinogenicity.[2][3]
Principle of Internal Standard Calibration
The fundamental principle of using an internal standard is to add a known amount of the standard to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratiometric measurement corrects for variations that can occur during the analytical process.
Figure 1: Principle of internal standard calibration.
Experimental Protocols
This protocol is based on the principles of US EPA Method 552.3, which involves liquid-liquid microextraction and derivatization of HAAs to their methyl esters, followed by GC-MS analysis.[2]
Reagents and Materials
-
Analytes: Haloacetic acid standard mix (e.g., HAA5: monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, dibromoacetic acid).
-
Internal Standard: this compound.
-
Solvents: Methyl tert-butyl ether (MTBE, HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade).
-
Reagents: Concentrated Sulfuric Acid, Sodium Sulfate (anhydrous), Ammonium Chloride.
-
Water: Deionized or ultrapure water.
-
Equipment: Gas chromatograph with a mass selective detector (GC-MS), autosampler vials, vortex mixer, centrifuge, heating block.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound in 25 mL of MTBE.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with MTBE.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution containing all target haloacetic acids at a concentration of 1 mg/mL each in MTBE.
-
Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with MTBE.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into deionized water. A typical calibration range is 0.5 to 100 µg/L.
Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in amber glass vials. Preserve the samples by adding ammonium chloride to a final concentration of 100 mg/L to quench any residual disinfectant. Store samples at 4°C and protect them from light until extraction.[2]
-
Spiking with Internal Standard: Allow samples and standards to come to room temperature. In a clean vial, add 40 mL of the water sample or calibration standard. Spike each sample and standard with a known amount of the this compound working solution.
-
Acidification: Acidify the sample to a pH of ≤ 0.5 by adding concentrated sulfuric acid.[2]
-
Extraction: Add 4 mL of MTBE to the vial. Cap the vial and vortex for 2 minutes to extract the haloacetic acids into the organic phase. Allow the phases to separate.[2]
Derivatization (Esterification)
-
Transfer of Organic Layer: Carefully transfer the upper MTBE layer to a clean vial.
-
Acidic Methanol Addition: Add 1 mL of acidic methanol (10% v/v sulfuric acid in methanol) to the MTBE extract.
-
Heating: Cap the vial tightly and heat at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.
-
Neutralization and Washing: After cooling, add 5 mL of a saturated sodium sulfate solution to the vial and vortex for 30 seconds. Transfer the upper MTBE layer, now containing the methylated haloacetic acids, to a new vial. Neutralize the extract by adding a small amount of saturated sodium bicarbonate solution and vortexing.
-
Final Extract: Transfer the final MTBE extract to an autosampler vial for GC-MS analysis.
Figure 2: Experimental workflow for HAA analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters and may require optimization for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 200 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | Initial temp: 40°C, hold for 1 min; Ramp to 150°C at 10°C/min; Ramp to 220°C at 20°C/min, hold for 2 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision. The following tables present representative data from similar methods for HAA analysis using deuterated internal standards.
Table 1: Representative Calibration Curve Data
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) |
| Monochloroacetic acid | 0.5 - 100 | > 0.995 |
| Dichloroacetic acid | 0.5 - 100 | > 0.995 |
| Trichloroacetic acid | 0.5 - 100 | > 0.995 |
| Monobromoacetic acid | 0.5 - 100 | > 0.995 |
| Dibromoacetic acid | 0.5 - 100 | > 0.995 |
Table 2: Representative Recovery and Precision Data
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Monochloroacetic acid | 10 | 95.2 | 4.8 |
| Dichloroacetic acid | 10 | 98.7 | 3.5 |
| Trichloroacetic acid | 10 | 101.3 | 2.9 |
| Monobromoacetic acid | 10 | 96.8 | 4.1 |
| Dibromoacetic acid | 10 | 99.1 | 3.2 |
Table 3: Representative Method Detection Limits (MDLs)
| Analyte | Method Detection Limit (MDL) (µg/L) |
| Monochloroacetic acid | 0.25 |
| Dichloroacetic acid | 0.15 |
| Trichloroacetic acid | 0.10 |
| Monobromoacetic acid | 0.20 |
| Dibromoacetic acid | 0.12 |
Conclusion
This compound is an excellent internal standard for the quantitative analysis of haloacetic acids and other brominated organic compounds by GC-MS. Its chemical similarity to the target analytes ensures that it effectively corrects for variations in sample preparation and instrument response. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement a robust and accurate analytical method. The use of a deuterated internal standard like this compound is crucial for generating high-quality, defensible data in regulated environments.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Bromobutanoic Acid-d6 in Biological Matrices
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Bromobutanoic acid using its deuterated analog, 2-Bromobutanoic acid-d6, as an internal standard. The method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex biological matrices such as plasma and urine. The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for various research and development applications.
Introduction
2-Bromobutanoic acid is a halogenated short-chain carboxylic acid of interest in various fields of chemical and pharmaceutical research. Accurate quantification of such small, polar molecules in biological fluids presents analytical challenges, including poor retention on standard reversed-phase liquid chromatography (LC) columns and potential matrix effects in mass spectrometry (MS) detection.[1] To overcome these challenges, this method utilizes a deuterated internal standard, this compound, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[2][3] The use of LC-MS/MS provides high selectivity and sensitivity for reliable quantification at low concentrations.
Experimental Workflow
The overall experimental workflow for the quantification of 2-Bromobutanoic acid is depicted in the diagram below. This process begins with sample collection and proceeds through sample preparation, LC-MS/MS analysis, and finally, data processing and quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application of 2-Bromobutanoic acid-d6 in Metabolomics Research
Application Note and Protocols
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, offers a powerful approach to understanding cellular physiology and pathology. Accurate quantification of metabolites is crucial for identifying biomarkers and elucidating metabolic pathways. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry-based metabolomics, enabling correction for variations in sample preparation and instrument response.[1][2][3] 2-Bromobutanoic acid-d6 is a deuterated analog of 2-bromobutanoic acid, a halogenated short-chain fatty acid. Its chemical properties make it an ideal internal standard for the quantification of endogenous short-chain fatty acids (SCFAs) and related metabolites in complex biological matrices. This document provides detailed protocols and application notes for the use of this compound in metabolomics research.
Core Applications
The primary application of this compound in metabolomics is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. Its utility extends to:
-
Quantitative Profiling of Short-Chain Fatty Acids: Serving as an internal standard for the accurate measurement of SCFAs like butyric acid and its derivatives.
-
Metabolic Flux Analysis: While not a primary tracer, it can be used in conjunction with other stable isotope-labeled compounds to improve the accuracy of flux measurements.[4][5][6][7]
-
Derivatization Chemistry: The carboxyl group of this compound can be utilized in derivatization reactions to improve the chromatographic retention and ionization efficiency of certain classes of metabolites.[8][9][10][11]
Experimental Protocols
Protocol 1: Quantification of Short-Chain Fatty Acids in Human Plasma using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of a panel of short-chain fatty acids in human plasma by LC-MS/MS.
1. Materials and Reagents:
-
This compound
-
SCFA standards (butyric acid, propionic acid, valeric acid, etc.)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solution (Acetonitrile with 0.1% Formic Acid)
-
Internal Standard Spiking Solution (10 µg/mL this compound in Methanol)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the Internal Standard Spiking Solution.
-
Vortex for 10 seconds.
-
Add 400 µL of cold Protein Precipitation Solution.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 1.
Table 1: MRM Transitions for SCFAs and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Butyric Acid | 87.0 | 43.0 | 15 |
| Propionic Acid | 73.0 | 29.0 | 12 |
| Valeric Acid | 101.0 | 57.0 | 15 |
| This compound (IS) | 173.0 | 128.0 | 20 |
4. Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 2: Calibration Curve Parameters for SCFA Quantification
| Analyte | Linear Range (µM) | R² | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Butyric Acid | 0.1 - 100 | 0.998 | 0.05 | 0.1 |
| Propionic Acid | 0.1 - 100 | 0.999 | 0.04 | 0.1 |
| Valeric Acid | 0.05 - 50 | 0.997 | 0.02 | 0.05 |
Table 3: Recovery and Matrix Effect Assessment
| Analyte | Low QC (µM) | Medium QC (µM) | High QC (µM) | Average Recovery (%) | Matrix Effect (%) |
| Butyric Acid | 1 | 10 | 80 | 98.5 | -5.2 |
| Propionic Acid | 1 | 10 | 80 | 101.2 | -3.8 |
| Valeric Acid | 0.5 | 5 | 40 | 97.9 | -6.1 |
Visualizations
Experimental Workflow
Caption: Workflow for SCFA quantification using this compound.
Hypothetical Signaling Pathway Involvement
Short-chain fatty acids can act as signaling molecules, for example, by inhibiting histone deacetylases (HDACs).
Caption: SCFA-mediated inhibition of HDAC and its effect on gene expression.
Conclusion
This compound is a valuable tool for metabolomics research, particularly for the accurate and precise quantification of short-chain fatty acids and related compounds. Its use as an internal standard helps to mitigate analytical variability, leading to more reliable and reproducible data. The protocols and data presented here provide a framework for the successful implementation of this compound in targeted metabolomics workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Quantitative Analysis of 2-Bromobutanoic Acid in Biological Samples using 2-Bromobutanoic acid-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the quantitative analysis of 2-Bromobutanoic acid in biological samples, specifically plasma and serum. The method utilizes a stable isotope-labeled internal standard, 2-Bromobutanoic acid-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2] The protocol is designed for use with Gas Chromatography-Mass Spectrometry (GC-MS) and includes procedures for sample preparation, derivatization, and analysis.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is spiked into the biological sample before any sample preparation steps.[1] This deuterated standard is chemically identical to the analyte of interest (2-Bromobutanoic acid) and therefore behaves similarly during extraction, derivatization, and chromatographic separation.[2] However, it can be distinguished by its higher mass in the mass spectrometer.[1] By comparing the peak area of the analyte to that of the internal standard, accurate quantification can be achieved, as the ratio of the two is independent of variations in sample recovery.[1][3]
Experimental Protocols
Materials and Reagents
-
2-Bromobutanoic acid (analyte)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%)[4]
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
Ethyl acetate (GC grade)
-
Deionized water
-
Biological matrix (e.g., human plasma, serum)
-
Calibrated pipettes and sterile, polypropylene microcentrifuge tubes
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
-
Nitrogen evaporator
Preparation of Standard and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 2-Bromobutanoic acid and this compound, respectively, in 10 mL of methanol to prepare individual primary stock solutions.
-
-
Analyte Working Standard Solutions:
-
Perform serial dilutions of the 2-Bromobutanoic acid primary stock solution with methanol to prepare a series of working standard solutions for the calibration curve.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol to achieve a final concentration of 10 µg/mL.
-
Sample Preparation Protocol
-
Sample Thawing:
-
Thaw frozen biological samples (plasma, serum) on ice.
-
-
Spiking with Internal Standard:
-
In a microcentrifuge tube, add 100 µL of the biological sample.
-
Spike with 10 µL of the 10 µg/mL Internal Standard (IS) working solution.
-
For calibration standards, use a blank biological matrix and spike with the analyte working standard solutions in addition to the IS. For blank samples, add 10 µL of methanol instead of the IS.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[3]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried residue in 50 µL of ethyl acetate.
-
Add 50 µL of MTBSTFA with 1% TBDMCS.
-
Cap the tubes tightly and heat at 60°C for 30 minutes.
-
-
Final Preparation for GC-MS Analysis:
-
Cool the samples to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert.
-
GC-MS Analysis
-
GC Column: SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar polar capillary column.
-
Injector Temperature: 240°C
-
Injection Mode: Splitless[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.[3]
-
Ramp to 240°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 240°C[5]
-
Ion Source Temperature: 200°C[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[3]
-
Ions to Monitor: (Note: These are hypothetical m/z values for the TBDMS derivative and would need to be confirmed experimentally).
-
2-Bromobutanoic acid derivative: (Select characteristic ions)
-
This compound derivative: (Select corresponding ions with a +6 Da shift)
-
-
Data Analysis
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.[3]
-
Calculate the peak area ratio of the analyte to the internal standard.[3]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards.
-
Determine the concentration of 2-Bromobutanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | < 10% | < 12% | 90 - 110% |
| Medium | 30 | < 8% | < 10% | 92 - 108% |
| High | 80 | < 7% | < 9% | 95 - 105% |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| 2-Bromobutanoic acid | 92.5% |
| This compound | 91.8% |
Visualizations
Caption: Experimental workflow for the quantification of 2-Bromobutanoic acid.
Caption: Isotope dilution principle for accurate quantification.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromobutanoic Acid-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromobutanoic acid-d6 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. The protocols detailed below are intended to serve as a guide for the bioanalytical quantification of a structurally similar analyte in biological matrices.
Introduction
In drug discovery and development, understanding the pharmacokinetic profile of a new chemical entity is paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable tools in these studies.[1][][3] The substitution of hydrogen with deuterium is a subtle structural modification that can significantly improve the pharmacokinetic and/or toxicity profile of a drug.[3] This is often due to the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolism mediated by enzymes like cytochrome P450s.[] This can lead to reduced clearance, a longer half-life, and increased systemic exposure of the drug.[]
Furthermore, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, which corrects for variability and improves the accuracy and precision of the assay.[]
Application Note: Quantification of a Novel Thio-Butanoic Acid Analogue ("Compound X")
This note describes the application of this compound as an internal standard for the quantification of "Compound X," a novel therapeutic agent with a 2-thio-butanoic acid core, in human plasma.
Objective: To develop and validate a robust and sensitive LC-MS/MS method for the determination of Compound X in human plasma to support clinical pharmacokinetic studies.
Rationale for using this compound:
-
Structural Analogy: The structural similarity between this compound and Compound X ensures comparable extraction recovery and ionization efficiency.
-
Mass Difference: The six deuterium atoms provide a sufficient mass shift (+6 Da) to prevent isotopic crosstalk with the analyte.
-
Co-elution: Both compounds are expected to have very similar chromatographic retention times, a key characteristic of an ideal internal standard.
-
Metabolic Stability: The deuteration is on the butanoic acid chain, which is anticipated to be metabolically stable and not subject to exchange.
Anticipated Benefits:
-
High Accuracy and Precision: The use of a SIL-IS minimizes analytical variability.
-
Improved Sensitivity: Reduced matrix effects and optimized mass spectrometry parameters will allow for low limits of quantification.
-
Regulatory Compliance: The use of a SIL-IS is highly recommended by regulatory agencies for bioanalytical method validation.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Compound X in Human Plasma
This protocol outlines a method for the sensitive and selective quantification of Compound X in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Compound X (analyte)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultra-pure
-
96-well protein precipitation plates
2. Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of Compound X in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:H2O to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with ACN.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL in ACN) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of ultra-pure water to the supernatant.
-
Vortex briefly and inject onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 4 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Compound X: [M-H]- -> fragment ion; this compound: [M-H]- -> fragment ion |
| Source Temp. | 550°C |
| IonSpray Voltage | -4500 V |
5. Method Validation: The method should be validated according to regulatory guidelines, assessing for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
This protocol describes a basic pharmacokinetic study in Sprague-Dawley rats to determine the key PK parameters of Compound X.
1. Animals:
-
Male Sprague-Dawley rats (n=3 per group), 250-300g.
-
Animals should be cannulated (jugular vein) for serial blood sampling.
-
Acclimatize animals for at least 3 days before the study.
-
Fast animals overnight before dosing.
2. Dosing:
-
Intravenous (IV) Group: Administer Compound X at 1 mg/kg via the tail vein as a bolus injection. The formulation can be in a vehicle like 5% DMSO, 40% PEG300, and 55% saline.
-
Oral (PO) Group: Administer Compound X at 5 mg/kg by oral gavage. The formulation can be in a vehicle like 0.5% methylcellulose in water.
3. Blood Sampling:
-
Collect blood samples (approximately 100 µL) from the jugular vein cannula at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into K2EDTA-coated tubes.
-
Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis by the LC-MS/MS method described in Protocol 1.
4. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters using non-compartmental analysis with software like Phoenix WinNonlin.
-
Key parameters to be determined include:
-
IV: Clearance (CL), Volume of distribution (Vdss), Half-life (t1/2), Area under the curve (AUC).
-
PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, and Oral bioavailability (F%).
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Compound X in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (ngh/mL) | 2800 | 7000 |
| AUC0-inf (ngh/mL) | 2850 | 7150 |
| t1/2 (h) | 3.5 | 4.0 |
| CL (mL/min/kg) | 5.8 | - |
| Vdss (L/kg) | 1.5 | - |
| F (%) | - | 50.2 |
Table 2: Sample Calibration Curve Data for Compound X
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1520 | 50100 | 0.030 |
| 5 | 7650 | 50500 | 0.151 |
| 20 | 30100 | 49800 | 0.604 |
| 100 | 155000 | 50200 | 3.088 |
| 500 | 780000 | 50000 | 15.600 |
| 1000 | 1540000 | 49500 | 31.111 |
| R² | 0.9992 |
Visualizations
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Principle of the Deuterium Kinetic Isotope Effect (DKIE) on drug metabolism.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques for 2-Bromobutanoic acid-d6
An isotopically labeled internal standard, 2-Bromobutanoic acid-d6 is pivotal for the accurate quantification of its unlabeled counterpart in various biological matrices. Its use in liquid chromatography-mass spectrometry (LC-MS) based assays helps to correct for variability in sample preparation and matrix-induced ion suppression. This document provides detailed application notes and protocols for the extraction of this compound from biological samples, tailored for researchers, scientists, and drug development professionals.
Application Notes
2-Bromobutanoic acid is a small, polar carboxylic acid, which can make its retention on standard reversed-phase liquid chromatography columns challenging. Furthermore, its high polarity can lead to significant matrix effects in complex biological samples such as plasma, serum, or urine. To overcome these analytical challenges, appropriate sample preparation is crucial. The choice of sample preparation technique depends on the sample matrix, the required limit of quantification, and the available instrumentation.
The most common strategies for the extraction and analysis of small acidic molecules like 2-Bromobutanoic acid from biological fluids include:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is often the first choice for high-throughput analysis, though it may result in less clean extracts compared to other techniques.
-
Liquid-Liquid Extraction (LLE): A classic and highly effective technique for separating analytes from matrix components based on their differential solubility in two immiscible liquid phases. By adjusting the pH, the charge state of 2-Bromobutanoic acid can be manipulated to facilitate its extraction into an organic solvent.
-
Solid-Phase Extraction (SPE): A versatile and powerful technique that provides cleaner extracts and the potential for analyte enrichment. For acidic compounds, a non-polar or anion-exchange sorbent can be employed.
For enhanced chromatographic performance and detection sensitivity, derivatization of the carboxylic acid group may be considered. Reagents such as 3-nitrophenylhydrazine (3-NPH) can be used to attach a more hydrophobic and easily ionizable moiety to the analyte. However, the following protocols focus on the extraction of the underivatized compound.
Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation method is a balance between recovery, cleanliness, throughput, and cost. The following table summarizes the key performance characteristics of the described techniques for the extraction of this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Analyte retention on a solid sorbent followed by selective elution. |
| Typical Recovery | 85-100% | 70-95% | 90-105% |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Low to Moderate | High |
| Protocol Simplicity | High | Moderate | Low to Moderate |
| Extract Cleanliness | Low | Moderate | High |
Note: The values presented in this table are typical and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
The following are detailed protocols for the extraction of this compound from human plasma. These protocols can be adapted for other biological matrices with appropriate modifications.
Protocol 1: Protein Precipitation (PPT)
This protocol is designed for rapid sample clean-up and is suitable for high-throughput applications.
Materials:
-
Human plasma sample
-
This compound spiking solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of reaching 10,000 x g
-
Vortex mixer
-
LC-MS vials
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike with the appropriate volume of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the sample at 4°C for 10 minutes to further enhance protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Vortex briefly and transfer to an LC-MS vial.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract than PPT and is suitable for applications requiring lower detection limits.
Materials:
-
Human plasma sample
-
This compound spiking solution
-
Formic acid (FA)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Vortex mixer
-
Evaporation system
-
LC-MS vials
Procedure:
-
To a 2 mL polypropylene tube, add 100 µL of human plasma.
-
Spike with the appropriate volume of this compound internal standard solution.
-
Acidify the plasma sample by adding 10 µL of 1% formic acid in water to protonate the carboxylic acid group.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an LC-MS vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the cleanest extracts and the ability to concentrate the analyte, making it ideal for applications requiring the highest sensitivity.[1]
Materials:
-
Human plasma sample
-
This compound spiking solution
-
Polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa)[1]
-
1% Formic acid in water
-
5% Methanol in water
-
Methanol
-
SPE vacuum manifold
-
Evaporation system
-
LC-MS vials
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 100 µL of 1% formic acid in water.
-
Spike with the appropriate volume of this compound internal standard solution.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the polymeric SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 1% formic acid in water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the sorbent bed under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an LC-MS vial for analysis.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Bromobutanoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromobutanoic acid is a halogenated carboxylic acid used in the synthesis of various organic compounds. Its deuterated analog, 2-Bromobutanoic acid-d6, serves as a valuable internal standard for mass spectrometry-based quantification, enabling correction for matrix effects and variations in sample preparation and instrument response.[3] Understanding the fragmentation pattern of the deuterated standard is crucial for accurate peak identification and the development of robust analytical methods.
Electron ionization mass spectrometry is a widely used technique that provides detailed structural information through the analysis of reproducible fragmentation patterns.[4] For carboxylic acids, fragmentation is typically initiated by the loss of a non-bonding electron from the carbonyl oxygen, leading to a series of characteristic cleavage reactions.[2][5] In the case of 2-Bromobutanoic acid, the presence of a bromine atom introduces additional fragmentation pathways, including the loss of the halogen and the formation of bromine-containing ions.[6]
Predicted Fragmentation Pattern of this compound
The mass spectrum of unlabeled 2-Bromobutanoic acid (C₄H₇BrO₂) shows a molecular ion peak at m/z 166/168, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[1][7] The molecular formula for this compound is C₄HD₆BrO₂, with a molecular weight of approximately 173.04 g/mol .[3] The six deuterium atoms are located on the ethyl group and the alpha-carbon.
Based on the fragmentation of the unlabeled compound and general fragmentation rules for carboxylic acids and halogenated compounds, the following key fragments are predicted for this compound:
-
Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z 172/174. The presence of six deuterium atoms increases the mass by 6 Da compared to the unlabeled compound.
-
Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond will result in a fragment at m/z 93. This is a common fragmentation pathway for bromoalkanes.
-
Loss of the Carboxyl Group ([M-COOH]⁺): The loss of the carboxyl group (mass 45 Da) is a characteristic fragmentation of carboxylic acids and is expected to produce a fragment at m/z 127/129.[2]
-
Alpha-Cleavage (Loss of Ethyl Group): Cleavage of the bond between the alpha-carbon and the carbonyl group can lead to the loss of the deuterated ethyl group (C₂D₅, mass 34 Da), resulting in a fragment containing the bromine and carboxyl groups. However, the more likely fragmentation is the loss of the carboxyl group first.
-
Formation of Acylium Ion ([M-OD]⁺): Loss of the hydroxyl group (OD, mass 18 Da due to deuterium on the acid) can form an acylium ion at m/z 154/156.
Quantitative Data Summary
The predicted major fragment ions for this compound under electron ionization are summarized in the table below. The relative abundances are estimated based on the fragmentation pattern of the unlabeled 2-Bromobutanoic acid.[1]
| Predicted Fragment Ion | Structure | Predicted m/z | Predicted Relative Abundance |
| [M]⁺˙ | [CD₃CD₂CD(Br)COOH]⁺˙ | 172/174 | Low |
| [M-Br]⁺ | [CD₃CD₂CDCOOH]⁺ | 93 | High |
| [M-COOH]⁺ | [CD₃CD₂CDBr]⁺ | 127/129 | Moderate |
| [M-OD]⁺ | [CD₃CD₂CD(Br)CO]⁺ | 154/156 | Low |
| [C₂D₅]⁺ | [CD₃CD₂]⁺ | 34 | Moderate |
| [COOH]⁺ | [COOH]⁺ | 45 | Moderate |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).[8][9][10] Optimization of the parameters may be required depending on the specific instrumentation and sample matrix.
1. Sample Preparation (Derivatization)
To improve volatility and chromatographic performance, this compound should be derivatized prior to GC-MS analysis. A common method is esterification to form the methyl ester.
-
To 100 µL of the sample solution (in a suitable organic solvent like ethyl acetate), add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane (with appropriate safety precautions).
-
Alternatively, for methylation, add 200 µL of 10% BF₃ in methanol.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-250.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic fragment ions.
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the derivatized this compound.
-
Extract the mass spectrum for the identified peak.
-
Compare the obtained mass spectrum with the predicted fragmentation pattern to confirm the identity of the compound.
-
For quantitative analysis using SIM mode, integrate the peak areas of the selected ions and calculate the concentration based on a calibration curve.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
Conclusion
This application note provides a detailed theoretical framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, summarized quantitative data, and the provided GC-MS protocol offer a valuable resource for researchers and scientists in developing and validating analytical methods for this important deuterated internal standard. The presented information will aid in the confident identification and quantification of this compound in complex sample matrices.
References
- 1. 2-Bromobutyric acid [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (±)-2-Bromobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]
- 4. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aos.usm.my [aos.usm.my]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chromatographic Analysis of 2-Bromobutanoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobutanoic acid-d6 is the deuterated analog of 2-bromobutanoic acid. Stable isotope-labeled compounds, such as this compound, are essential tools in quantitative analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). They serve as ideal internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization behavior allow for accurate correction of matrix effects and variations in analytical procedures, leading to highly precise and accurate quantification of the target analyte.
These application notes provide detailed protocols for the utilization of this compound as an internal standard for the quantification of 2-bromobutanoic acid and other related short-chain brominated carboxylic acids in various matrices. The methodologies are designed to be adaptable for researchers in environmental analysis, drug metabolism studies, and other areas requiring precise quantification of acidic compounds.
Principle and Applications
The principle behind using this compound as an internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is then used to calculate the concentration of the analyte. This ratiometric measurement corrects for analyte loss during sample processing and for variations in instrument response.
Key Applications:
-
Internal Standard: For the quantitative analysis of 2-bromobutanoic acid in environmental and biological samples.
-
Surrogate Standard: In methods like EPA Method 552.3 for monitoring the recovery of haloacetic acids in drinking water.
-
Tracer Studies: In metabolic or environmental fate studies to track the transformation of 2-bromobutanoic acid.
Experimental Protocols
Two primary chromatographic techniques are detailed for the analysis of 2-bromobutanoic acid using its deuterated internal standard: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of 2-Bromobutanoic Acid (as Methyl Ester) using this compound as an Internal Standard
This protocol is adapted from the principles of EPA Method 552.3, which is widely used for the analysis of haloacetic acids in water.
1. Sample Preparation and Extraction:
-
To a 40 mL water sample, add a known concentration of this compound internal standard solution.
-
Adjust the sample pH to <0.5 with concentrated sulfuric acid.
-
Add 4 g of sodium sulfate and shake to dissolve.
-
Extract the sample with 4 mL of methyl tert-butyl ether (MTBE) by shaking vigorously for 2 minutes.
-
Allow the phases to separate and collect the upper MTBE layer.
2. Derivatization:
-
To the MTBE extract, add 1 mL of 10% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours to convert the carboxylic acids to their methyl esters.
-
After cooling, add 4 mL of a saturated sodium bicarbonate solution to neutralize the excess acid and shake for 2 minutes.
-
Transfer a portion of the upper MTBE layer to a GC vial for analysis.
3. GC-MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |
| Injector | Splitless, 220°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 40°C, hold for 1 min, ramp at 10°C/min to 200°C, hold for 2 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line | 280°C |
| Ion Source | 230°C |
| Quadrupole | 150°C |
Protocol 2: LC-MS/MS Analysis of 2-Bromobutanoic Acid using this compound as an Internal Standard
This protocol is a general method for the direct analysis of short-chain carboxylic acids in aqueous matrices, which can be adapted for biological fluids with appropriate sample clean-up.
1. Sample Preparation:
-
To 1 mL of the aqueous sample, add a known concentration of this compound internal standard solution.
-
For complex matrices like plasma or urine, perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | -4500 V |
Data Presentation
The following tables summarize the expected quantitative data for the chromatographic analysis of 2-Bromobutanoic acid and its deuterated internal standard.
Table 1: GC-MS Quantitative Data (as Methyl Esters)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2-Bromobutanoic acid methyl ester | 6.5 | 103 | 182 |
| This compound methyl ester | 6.4 | 109 | 188 |
Table 2: LC-MS/MS Quantitative Data
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Bromobutanoic acid | 3.2 | 165.0 | 121.0 | -15 |
| This compound | 3.1 | 171.0 | 127.0 | -15 |
Mandatory Visualizations
The following diagram illustrates the general experimental workflow for the quantitative analysis of 2-Bromobutanoic acid using this compound as an internal standard.
Caption: Experimental workflow for the quantification of 2-Bromobutanoic acid.
Application Notes and Protocols for 2-Bromobutanoic acid-d6 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing stable isotope-labeled substrates, often called tracers, researchers can track the flow of atoms through metabolic pathways.[1][4] This provides a detailed and quantitative understanding of cellular physiology and metabolic reprogramming in various disease states, including cancer and metabolic disorders.[5][6] 2-Bromobutanoic acid-d6 is a deuterated analog of 2-bromobutanoic acid, which can serve as a valuable tracer for studying short-chain fatty acid metabolism and its interplay with central carbon metabolism.
This document provides detailed application notes and protocols for utilizing this compound in metabolic flux analysis, with a focus on its potential applications in drug development and the study of metabolic diseases.
Principle of this compound in Flux Analysis
2-Bromobutanoic acid is a synthetic short-chain fatty acid analog. When introduced into a biological system, it is hypothesized to be metabolized through pathways similar to those of endogenous short-chain fatty acids like butyrate. The heavy deuterium atoms (d6) on the molecule act as a tracer, allowing for the tracking of its metabolic fate using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] By monitoring the incorporation of deuterium into downstream metabolites, researchers can quantify the flux through specific metabolic pathways.
The primary metabolic routes anticipated for 2-Bromobutanoic acid involve its conversion to butanoyl-CoA, followed by β-oxidation to yield acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, contributing to cellular energy production and biosynthetic pathways.
Applications in Research and Drug Development
The study of short-chain fatty acid metabolism is critical in several research and therapeutic areas:
-
Oncology: Cancer cells often exhibit altered metabolic phenotypes to fuel their rapid proliferation.[5] Investigating the utilization of short-chain fatty acids with this compound can reveal metabolic vulnerabilities that could be targeted with novel therapeutics.
-
Metabolic Disorders: Conditions like obesity and diabetes are characterized by dysregulated lipid metabolism.[7] this compound can be employed to dissect the underlying metabolic perturbations in these diseases.
-
Neurodegenerative Diseases: Emerging evidence links alterations in fatty acid metabolism to the pathophysiology of certain neurodegenerative disorders. MFA with this compound may provide insights into these metabolic dysregulations.
Experimental Protocols
This section outlines a general protocol for a stable isotope tracing experiment using this compound in cultured mammalian cells.
Cell Culture and Tracer Administration
-
Cell Seeding: Plate mammalian cells (e.g., A549 lung carcinoma cells) in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
-
Media Preparation: Prepare fresh culture medium. For the experimental group, supplement the medium with this compound to a final concentration of 1 mM. The control group should receive medium with an equivalent concentration of unlabeled 2-Bromobutanoic acid.
-
Tracer Incubation: Aspirate the old medium from the cell culture plates and replace it with the tracer-containing or control medium. Incubate the cells for a defined period (e.g., 0, 1, 4, 8, and 24 hours) to allow for the uptake and metabolism of the tracer.
Metabolite Extraction
-
Quenching Metabolism: After the incubation period, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Sample Collection: Collect the supernatant, which contains the extracted metabolites. The pellet can be used for protein quantification.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) with a suitable column (e.g., a C18 reversed-phase column).
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to detect and quantify the mass isotopologues of downstream metabolites.
-
Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity of key metabolites and quantify their isotopic enrichment.
Data Presentation
The quantitative data from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The key metric to be calculated is the fractional enrichment of deuterium in the metabolites of interest.
Table 1: Hypothetical Fractional Enrichment of Deuterium in Key Metabolites after 24-hour Incubation with this compound
| Metabolite | Control (Unlabeled) Fractional Enrichment (%) | This compound Treated Fractional Enrichment (%) | Fold Change |
| Butanoyl-carnitine | 0.1 ± 0.02 | 85.2 ± 3.1 | 852 |
| Acetyl-CoA | 0.5 ± 0.1 | 35.7 ± 2.5 | 71.4 |
| Citrate | 0.3 ± 0.05 | 15.4 ± 1.8 | 51.3 |
| Succinate | 0.2 ± 0.03 | 8.9 ± 1.1 | 44.5 |
| Malate | 0.2 ± 0.04 | 9.1 ± 1.2 | 45.5 |
| Aspartate | 0.4 ± 0.06 | 12.3 ± 1.5 | 30.8 |
| Glutamate | 0.4 ± 0.05 | 10.8 ± 1.4 | 27.0 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for metabolic flux analysis using this compound.
Metabolic Pathway of this compound
Caption: Proposed metabolic fate of this compound.
Conclusion
Metabolic flux analysis using this compound is a promising tool for investigating the dynamics of short-chain fatty acid metabolism. The detailed protocols and application notes provided here serve as a guide for researchers to design and execute robust MFA experiments. The ability to quantitatively measure the flux through these pathways will contribute to a deeper understanding of metabolic regulation in health and disease and facilitate the development of novel therapeutic strategies.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of metabolic flux analysis in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Bromobutanoic Acid-d6 by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of 2-Bromobutanoic acid-d6.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in LC-MS analysis?
A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). In LC-MS, SIL-IS are the gold standard for quantitative analysis. Because they are chemically almost identical to the analyte of interest (the unlabeled 2-bromobutanoic acid), they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, leading to more precise and reliable quantification of the target analyte.
Q2: Is derivatization necessary for the analysis of 2-bromobutanoic acid?
A2: While not always mandatory, derivatization is a common strategy for short-chain fatty acids and other small carboxylic acids to improve their chromatographic retention on reversed-phase columns and enhance their ionization efficiency. For 2-bromobutanoic acid, which is more hydrophobic than typical short-chain fatty acids, derivatization may not be strictly necessary but can be beneficial, especially for achieving low detection limits. Reagents like 3-nitrophenylhydrazine (3-NPH) are often used for this purpose.
Q3: Which ionization mode, positive or negative, is more suitable for 2-bromobutanoic acid analysis?
A3: 2-Bromobutanoic acid can be analyzed in both positive and negative ion modes.
-
Negative Ion Mode (ESI-): This is often preferred for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion. This process is generally efficient and leads to good sensitivity.
-
Positive Ion Mode (ESI+): While less common for underivatized carboxylic acids, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ can be formed, especially with appropriate mobile phase additives. Derivatization with reagents that introduce a readily ionizable group (e.g., a tertiary amine) makes positive ion mode highly effective.
The choice of ionization mode should be determined empirically by infusing a standard solution of 2-bromobutanoic acid and evaluating the signal intensity and stability in both polarities.
Q4: How should I prepare my samples for analysis?
A4: Sample preparation will depend on the matrix (e.g., plasma, urine, tissue homogenate). A general workflow includes:
-
Protein Precipitation: For biological fluids like plasma or serum, precipitation with a cold organic solvent (e.g., acetonitrile, methanol) is a common first step to remove proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for further cleanup and concentration of the analyte.
-
Derivatization (if performed): The dried extract is reconstituted in a suitable solvent and derivatized according to the chosen protocol.
-
Reconstitution: The final extract is reconstituted in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
It is crucial to spike the sample with the this compound internal standard at the beginning of the sample preparation process to account for any analyte loss during extraction and processing.
LC-MS Parameter Optimization
Liquid Chromatography (LC) Parameters
Proper chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification.
| Parameter | Recommendation | Rationale |
| Column | C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention for moderately polar compounds like 2-bromobutanoic acid. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention on reversed-phase columns. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity. |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10% B) and gradually increase to elute the analyte. | A gradient elution is generally recommended to effectively separate the analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min for a 2.1 mm ID column | A standard flow rate for this column dimension, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but should be kept below the column's maximum operating temperature. |
| Injection Volume | 1 - 10 µL | Should be optimized to avoid overloading the column, which can lead to peak fronting. |
Mass Spectrometry (MS) Parameters
The following are predicted Multiple Reaction Monitoring (MRM) transitions for 2-bromobutanoic acid and its deuterated internal standard. These should be optimized on your specific instrument. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br), which will result in two precursor ions of similar intensity, two mass units apart.
Negative Ion Mode (ESI-)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 2-Bromobutanoic acid | 164.9 / 166.9 ([M-H]⁻) | 79.0 / 81.0 | Loss of butanoic acid, leaving the bromide ion. This is a very specific and often abundant fragment. |
| 121.0 / 123.0 | Loss of CO₂. | ||
| This compound | 170.9 / 172.9 ([M-H]⁻) | 79.0 / 81.0 | Loss of deuterated butanoic acid. |
| 126.0 / 128.0 | Loss of CO₂. |
Positive Ion Mode (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 2-Bromobutanoic acid | 167.0 / 169.0 ([M+H]⁺) | 86.0 | Loss of HBr. |
| 121.0 / 123.0 | Loss of H₂O and CO. | ||
| This compound | 173.0 / 175.0 ([M+H]⁺) | 92.0 | Loss of HBr from the deuterated backbone. |
| 127.0 / 129.0 | Loss of H₂O and CO from the deuterated backbone. |
Experimental Protocol: A General Guideline
-
Standard and Internal Standard Preparation: Prepare stock solutions of 2-bromobutanoic acid and this compound in a suitable organic solvent (e.g., methanol). From these, prepare a series of calibration standards and quality control samples in the same matrix as your study samples.
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the optimized LC gradient and MS method.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My peaks for this compound are tailing. What could be the cause?
-
Answer: Peak tailing for acidic compounds can be caused by secondary interactions with the stationary phase, particularly with residual silanol groups.
-
Solution 1: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte in its neutral form.
-
Solution 2: Check your column for degradation or contamination. A pre-column filter can help extend column life.
-
Solution 3: Consider a column with a different stationary phase or one that is specifically designed for polar compounds.
-
-
-
Question: I am observing peak fronting. What should I check?
-
Answer: Peak fronting is often a sign of column overload or an injection solvent that is too strong.
-
Solution 1: Try injecting a smaller volume or diluting your sample.
-
Solution 2: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.
-
-
-
Question: My peaks are split. What is the likely cause?
-
Answer: Peak splitting can be caused by a partially blocked frit, a void in the column packing material, or co-elution with an interfering compound.
-
Solution 1: Reverse flush the column (if the manufacturer's instructions permit) to remove any blockage.
-
Solution 2: If a void is suspected, the column may need to be replaced.
-
Solution 3: Adjust your chromatographic gradient to try and resolve the two co-eluting peaks.
-
-
Issue 2: Low Sensitivity or No Signal
-
Question: I am getting a very low signal for my analyte. How can I improve it?
-
Answer: Low sensitivity can stem from issues with ionization, sample preparation, or the instrument itself.
-
Solution 1: Optimize the MS source parameters, including gas flows, temperatures, and voltages, by infusing a standard solution.
-
Solution 2: Check for ion suppression by post-column infusion of your analyte while injecting a blank matrix extract. If suppression is observed, improve your sample cleanup or adjust your chromatography to separate the analyte from the interfering matrix components.
-
Solution 3: Consider derivatization to improve ionization efficiency.
-
Solution 4: Ensure your sample preparation method has adequate recovery.
-
-
-
Question: My signal has suddenly disappeared. What should I do?
-
Answer: A sudden loss of signal often points to a system issue.
-
Solution 1: Check for leaks in the LC system.
-
Solution 2: Ensure there is sufficient mobile phase and that the lines are properly primed.
-
Solution 3: Clean the ion source of the mass spectrometer, as contamination can build up and block the ion path.
-
Solution 4: Verify that the mass spectrometer is properly calibrated.
-
-
Issue 3: High Background Noise or Unstable Baseline
-
Question: I have a high and noisy baseline. What are the common causes?
-
Answer: A noisy baseline can be due to contaminated solvents, a dirty ion source, or electronic noise.
-
Solution 1: Use high-purity, LC-MS grade solvents and additives.
-
Solution 2: Clean the ion source and other components of the MS inlet.
-
Solution 3: Ensure proper grounding of the instrument.
-
-
Issue 4: Inconsistent Retention Times
-
Question: My retention times are shifting from one injection to the next. Why is this happening?
-
Answer: Retention time shifts can be caused by problems with the LC pump, column degradation, or changes in the mobile phase.
-
Solution 1: Check the pump for leaks and ensure it is delivering a consistent flow rate.
-
Solution 2: Allow sufficient time for column equilibration between injections.
-
Solution 3: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
-
-
Visualizations
Caption: A logical workflow for optimizing LC-MS parameters for this compound.
Caption: A troubleshooting decision tree for common LC-MS issues with this compound.
Technical Support Center: Matrix Effects on 2-Bromobutanoic acid-d6 Ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects on the ionization of 2-Bromobutanoic acid-d6 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of the analytical method.[1] For this compound, a small polar molecule, matrix components like phospholipids, salts, and proteins in biological samples can interfere with its ionization, leading to unreliable quantitative results.
Q2: Isn't a deuterated internal standard like this compound supposed to compensate for matrix effects?
A2: Yes, stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte (2-Bromobutanoic acid), they are expected to co-elute and experience similar ionization suppression or enhancement.[1] By using the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate quantification.[1]
Q3: Why am I still seeing issues like poor reproducibility even with a deuterated internal standard?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate results. This is known as differential matrix effects.
Q4: Can the position of the deuterium label on this compound affect its performance?
A4: Yes, the stability of the deuterium label is crucial. Labels on or adjacent to heteroatoms or in positions that can undergo chemical exchange can be problematic. While this compound is generally stable, harsh pH conditions during sample preparation or chromatography should be avoided to prevent any potential for H/D exchange.
Q5: What are the typical sample preparation techniques for short-chain carboxylic acids like 2-Bromobutanoic acid?
A5: Due to their polarity, sample preparation for short-chain carboxylic acids in biological matrices often involves:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering matrix components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT and can effectively remove salts and some phospholipids.
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup, leading to a significant reduction in matrix effects.
-
Derivatization: To improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, derivatization is a common strategy for short-chain fatty acids.[2][3][4][5]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | The analyte and internal standard are experiencing different degrees of ion suppression or enhancement. |
| * Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve perfect co-elution of the analyte and internal standard. | |
| * Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components. | |
| Inconsistent Sample Preparation | Variability in extraction recovery between samples. |
| * Standardize Procedures: Ensure consistent timing, volumes, and mixing during sample preparation. | |
| * Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error. | |
| Internal Standard Instability | Degradation or H/D exchange of this compound. |
| * Check Storage Conditions: Ensure the internal standard is stored correctly (e.g., protected from light, at the recommended temperature). | |
| * Evaluate pH: Avoid highly acidic or basic conditions in sample processing and mobile phases. |
Issue 2: Analyte and Deuterated Internal Standard Do Not Co-elute
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | The deuterium atoms slightly alter the physicochemical properties of the internal standard, causing a shift in retention time on the analytical column.[1] |
| * Modify Chromatographic Conditions: Adjust the mobile phase gradient, temperature, or flow rate to minimize the separation. | |
| * Change Analytical Column: Test a column with a different stationary phase chemistry that may have less interaction with the deuterated portion of the molecule. | |
| Column Degradation | Loss of stationary phase or contamination can alter the separation selectivity. |
| * Replace Column: Substitute with a new column of the same type. | |
| * Implement Column Washing: Use a robust column washing protocol between analytical batches. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 2-Bromobutanoic acid and this compound into the final mobile phase composition at three different concentration levels (low, medium, high).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Assess Internal Standard Compensation: Calculate the IS-normalized matrix factor. If the IS perfectly compensates for the matrix effect, this value should be close to 1.
Hypothetical Data for Matrix Effect Evaluation:
| Sample Set | Analyte Peak Area (Low QC) | IS Peak Area (Low QC) | Analyte/IS Ratio | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized MF |
| Set A (Neat) | 100,000 | 200,000 | 0.50 | - | - | - |
| Set B (Post-Spike) | 60,000 | 110,000 | 0.55 | 0.60 (Suppression) | 0.55 (Suppression) | 1.09 |
| Set C (Pre-Spike) | 54,000 | 99,000 | 0.55 | - | - | - |
In this hypothetical example, both the analyte and IS experience significant ion suppression. The IS-normalized MF of 1.09 suggests the IS slightly over-corrects for the matrix effect.
Visualizations
Caption: A typical bioanalytical workflow for this compound.
Caption: Troubleshooting logic for poor reproducibility issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Bromobutanoic Acid-d6 Analysis
Welcome to the technical support center for improving the High-Performance Liquid Chromatography (HPLC) analysis of 2-Bromobutanoic acid-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and other acidic compounds, offering targeted solutions.
Q1: Why is my this compound peak tailing or showing poor shape?
Peak tailing for acidic analytes like this compound is a common issue in reversed-phase HPLC and can stem from several factors.[1][2][3] The primary causes often involve undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition.[4][5]
Key Troubleshooting Steps:
-
Optimize Mobile Phase pH: The ionization state of your acidic analyte is a critical factor.[6][7] Ensure the mobile phase pH is sufficiently low to suppress the ionization of the carboxylic acid group.
-
Evaluate Buffer Strength: An inadequate buffer concentration can lead to pH shifts on the column, causing peak distortion.[1]
-
Assess for Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[3]
-
Check for Secondary Interactions: Residual silanol groups on silica-based columns can interact with polar analytes, causing tailing.[2][3]
-
Consider the Injection Solvent: A mismatch between the injection solvent and the mobile phase can cause peak distortion.
Q2: How does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase directly influences the ionization state of this compound. For acidic compounds, maintaining a mobile phase pH that is at least 1.5 to 2 units below the analyte's pKa will ensure the compound is in its neutral, un-ionized form.[8][9] This process, known as ion suppression, is crucial for achieving good peak shape and reproducible retention in reversed-phase HPLC.[8][10] When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and un-ionized forms can exist, leading to peak distortion, splitting, or tailing.[6][7]
General Rule of Thumb for Acidic Compounds:
-
Low pH (below pKa): Analyte is neutral, leading to better retention and improved peak shape.[8]
-
High pH (above pKa): Analyte is ionized, resulting in reduced retention and potential for peak tailing.[1][11]
Q3: What is the recommended mobile phase pH and buffer for analyzing this compound?
To ensure this compound is in its protonated, neutral form, a mobile phase pH of approximately 2-3 is recommended.[1] Using a buffer is essential to maintain a consistent pH throughout the analysis.[2]
Recommended Buffers for Low pH:
-
Phosphate buffer
-
Formate buffer (LC-MS compatible)
-
Acetate buffer
A buffer concentration in the range of 10-50 mM is typically sufficient.[1] For LC-MS applications, lower buffer concentrations (not exceeding 10 mM) are often recommended to avoid ion suppression in the mass spectrometer.[12]
Q4: Can the type of HPLC column affect the peak shape for acidic compounds?
Yes, the choice of HPLC column can significantly impact peak shape. While standard C18 columns are widely used, issues can arise from interactions with residual silanol groups on the silica surface, especially at mid-range pH.[2][5]
Column Considerations:
-
End-capped Columns: Modern, well-end-capped columns have fewer free silanol groups, which helps to minimize secondary interactions and reduce peak tailing.[2]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield residual silanol groups and improve the peak shape of polar analytes.
-
Alternative Stationary Phases: For highly polar acidic compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode stationary phases can be effective alternatives.[13][14][15]
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and improve the peak shape of this compound.
Protocol 1: Mobile Phase pH Optimization Study
Objective: To determine the optimal mobile phase pH for the best peak shape and retention of this compound.
Methodology:
-
Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0). Use a consistent buffer system (e.g., 20 mM phosphate buffer) for all preparations.
-
Prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the HPLC system and column with the first mobile phase (e.g., pH 4.0) for at least 15-20 column volumes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and note the retention time, peak asymmetry (tailing factor), and peak width.
-
Repeat steps 3-5 for each of the prepared mobile phase pH values, moving from higher to lower pH.
-
Analyze the data to identify the pH that provides the most symmetrical peak with adequate retention.
Protocol 2: Buffer Concentration Optimization
Objective: To evaluate the effect of buffer concentration on peak shape.
Methodology:
-
Select the optimal pH determined from Protocol 1.
-
Prepare a series of aqueous buffers at the chosen pH with varying concentrations (e.g., 5 mM, 10 mM, 25 mM, 50 mM).
-
Prepare the corresponding mobile phases by mixing with the organic modifier.
-
Equilibrate the HPLC system with the lowest concentration buffer mobile phase.
-
Inject the standard solution and record the chromatographic parameters.
-
Repeat steps 4-5 for each buffer concentration, moving from lowest to highest.
-
Compare the peak shapes to determine the minimum buffer concentration that provides a stable and symmetrical peak.
Data Presentation
The following tables summarize the expected outcomes of the optimization experiments.
Table 1: Effect of Mobile Phase pH on Chromatographic Parameters for this compound
| Mobile Phase pH | Expected Retention Time | Expected Peak Asymmetry (Tailing Factor) | Rationale |
| 4.5 | Shorter | > 1.5 (Significant Tailing) | Analyte is partially or fully ionized, leading to poor interaction with the stationary phase. |
| 3.5 | Intermediate | 1.2 - 1.5 (Moderate Tailing) | Analyte is approaching its fully protonated state. |
| 2.5 | Longer | 1.0 - 1.2 (Symmetrical Peak) | Analyte is in its neutral, un-ionized form, promoting optimal interaction and peak shape.[8] |
| 2.0 | Longest | ~1.0 (Symmetrical Peak) | Analyte is fully suppressed, and silanol interactions are minimized.[1] |
Table 2: Influence of Buffer Concentration on Peak Shape at Optimal pH
| Buffer Concentration | Expected Peak Shape | Rationale |
| < 5 mM | Potential for broadening or tailing | Insufficient buffering capacity to handle the sample matrix and maintain a consistent on-column pH. |
| 10-25 mM | Symmetrical and sharp | Adequate buffering capacity for most applications.[1] |
| > 50 mM | Symmetrical, but may impact LC-MS | Good buffering, but higher concentrations may cause ion suppression in MS detection and risk precipitation.[12] |
Visualizations
The following diagrams illustrate the key concepts and workflows for troubleshooting peak shape issues.
Caption: Troubleshooting workflow for improving peak shape.
Caption: Effect of pH on analyte and stationary phase interactions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromedia.org [chromedia.org]
- 9. biotage.com [biotage.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Polar Compounds | SIELC Technologies [sielc.com]
Addressing poor recovery of 2-Bromobutanoic acid-d6 during extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of 2-Bromobutanoic acid-d6. This guide is designed for researchers, scientists, and drug development professionals to help resolve common challenges and optimize experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low recovery of this compound during our liquid-liquid extraction (LLE). What are the potential causes?
Poor recovery of this compound can stem from several factors. The most common issues include:
-
Incorrect pH of the Aqueous Phase: 2-Bromobutanoic acid is a carboxylic acid. For efficient extraction into an organic solvent, the aqueous phase must be acidified to a pH at least two units below the pKa of the acid.[1] This ensures the analyte is in its neutral, less water-soluble form.
-
Inappropriate Organic Solvent: The choice of extraction solvent is critical. The polarity of the solvent should be matched to the analyte.[2] For a moderately polar compound like 2-Bromobutanoic acid, solvents like diethyl ether or ethyl acetate are often suitable.
-
Insufficient Solvent Volume or Extraction Repetitions: A single extraction may not be sufficient to recover the majority of the analyte. Increasing the solvent-to-sample ratio (a 7:1 ratio is often a good starting point) or performing multiple extractions can significantly improve recovery.[1][2]
-
Emulsion Formation: Vigorous shaking during LLE can lead to the formation of emulsions, which can trap the analyte and lead to poor phase separation and lower recovery.
-
Analyte Instability: Although 2-Bromobutanoic acid is generally stable, extreme pH conditions or high temperatures during extraction could potentially lead to degradation.[3]
-
Issues with the Deuterated Standard: Problems such as isotopic exchange (loss of deuterium) can occur, especially under acidic or basic conditions, although this is less likely for deuterium on a carbon atom not adjacent to a heteroatom.[4][5] Differential matrix effects, where the analyte and the deuterated standard are affected differently by matrix components, can also lead to inaccurate quantification.[4][6]
Q2: Can solid-phase extraction (SPE) be used for this compound, and what are the advantages?
Yes, SPE is a viable and often advantageous alternative to LLE.[7]
-
Advantages of SPE:
-
Higher Selectivity: By choosing the appropriate sorbent, you can achieve better separation from matrix interferences.
-
Reduced Solvent Consumption: SPE typically uses smaller volumes of organic solvents compared to LLE.
-
Less Emulsion Formation: SPE avoids the vigorous mixing that can cause emulsions in LLE.
-
Amenable to Automation: SPE can be easily automated for high-throughput sample processing.
-
For 2-Bromobutanoic acid, a mixed-mode or a polymeric sorbent with some hydrophilic-lipophilic balance (HLB) could be effective.[7] The extraction would typically involve conditioning the cartridge, loading the acidified sample, washing away interferences, and then eluting the analyte with an appropriate organic solvent.
Q3: We suspect isotopic exchange is affecting our results. How can we verify this?
Isotopic exchange, the replacement of deuterium with hydrogen, can be a concern with deuterated standards.[4] To investigate this:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix.
-
-
Incubate: Keep both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process: Use your standard extraction procedure for both sets.
-
Analyze: Analyze the samples by LC-MS/MS.
-
Monitor: Look for any increase in the signal of the non-deuterated 2-Bromobutanoic acid in Set B compared to Set A. A significant increase suggests H/D back-exchange is occurring.[6]
Troubleshooting Guides
Guide 1: Optimizing Liquid-Liquid Extraction (LLE) for this compound
This guide provides a step-by-step approach to troubleshooting and optimizing your LLE protocol.
Troubleshooting Workflow for LLE
Caption: A logical workflow for troubleshooting poor recovery in LLE.
Guide 2: Investigating Deuterated Standard Issues
This guide outlines steps to determine if the issue lies with the this compound standard itself.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Contamination issues affecting 2-Bromobutanoic acid-d6 signal
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential contamination issues affecting the signal of 2-Bromobutanoic acid-d6.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic and chemical purity of this compound?
For reliable experimental results, high purity is essential. Generally, you should expect:
-
Chemical Purity: >98%
-
Isotopic Enrichment: ≥98%[1]
Always refer to the Certificate of Analysis (CoA) provided by your supplier for batch-specific purity information.
Q2: What are the common sources of chemical impurities?
Impurities can be introduced during the synthesis of this compound. The most common synthetic route is the Hell-Volhard-Zelinsky reaction of butanoic acid-d7.[2][3] Potential impurities include:
-
Unreacted Starting Material: Residual butanoic acid-d7.
-
Reagents: Traces of phosphorus tribromide (PBr₃) or bromine (Br₂).
-
Side-Products: Poly-brominated species or other reaction byproducts.
-
Solvent Residues: Residual solvents from the reaction or purification process.
Q3: How should I properly store this compound to maintain its purity?
To maintain both chemical and isotopic integrity, proper storage is crucial:
-
Protection from Moisture: Store in a tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon or nitrogen) to prevent H/D exchange with atmospheric water.[4]
-
Protection from Light: Use amber vials or other light-protecting containers to prevent light-catalyzed degradation.[4]
-
Temperature Control: Store at the temperature recommended by the supplier, typically in a cool, dark place.
Q4: Can the deuterium atoms on the alkyl chain exchange with hydrogen from solvents?
Deuterium atoms on a carbon backbone (C-D) are generally stable. However, the deuterium at the alpha-carbon (the carbon adjacent to the carboxyl group) can be labile under certain conditions, particularly in the presence of strong acids or bases. It is recommended to use aprotic, deuterated solvents for analysis and to avoid prolonged exposure to protic solvents (like water or methanol) if isotopic integrity is critical.[5]
Troubleshooting Guide for Unexpected Signals
This section addresses specific issues you might encounter during experimental analysis.
Q1: I see unexpected signals in my NMR spectrum. How can I identify the contaminant?
An unexpected signal can arise from various sources. A systematic approach is the best way to identify the issue.
-
Step 1: Check the Solvent: Ensure the peak does not correspond to the residual signal of your deuterated NMR solvent or common laboratory contaminants like water, acetone, or grease.[6][7]
-
Step 2: Consider the Starting Material: Compare the unexpected signal to the known spectrum of the starting material, butanoic acid.
-
Step 3: Perform a D₂O Shake: If you suspect the signal is from an exchangeable proton (like an -OH group from residual water or starting material), a D₂O shake experiment will cause the peak to disappear.
-
Step 4: Analyze by Mass Spectrometry: High-resolution mass spectrometry (HRMS) can help identify the molecular weight of the impurity, providing clues to its identity.
Caption: Troubleshooting workflow for unexpected NMR signals.
Q2: My mass spectrum shows molecular ion peaks at lower masses than expected for a d6 compound. Why?
This typically indicates incomplete deuteration of the precursor, butanoic acid-d7. The presence of isotopologues with fewer than six deuterium atoms (e.g., d5, d4) will result in a distribution of molecular ion peaks.
-
Possible Cause: The starting material, butanoic acid-d7, may have contained incompletely deuterated species.
-
Troubleshooting:
-
Review the CoA: Check the isotopic purity of the starting material if available.
-
HRMS Analysis: High-resolution mass spectrometry can resolve the different isotopologues and determine their relative abundance. This will confirm if you have a mixture of d6, d5, d4, etc., species.[1]
-
Q3: I see a broad singlet around 10-12 ppm in my ¹H NMR that seems larger than expected. What is it?
A broad singlet in this region is characteristic of a carboxylic acid proton.[8] If its integration is higher than expected for a single proton, it likely indicates the presence of unreacted butanoic acid-d7 starting material in addition to your product.
-
Confirmation: Compare the chemical shifts of other signals in the spectrum to those of butanoic acid. The signals for the deuterated alkyl chain of butanoic acid-d7 would be absent in the ¹H NMR, but its acidic proton is still present.
-
Solution: If the amount of contamination is significant, repurification of the this compound by distillation or chromatography may be necessary.
Q4: My mass spectrum shows a pair of peaks of almost equal intensity for the molecular ion, separated by 2 m/z. What does this mean?
This is the characteristic isotopic signature of a compound containing a single bromine atom.[9] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal height, which is a clear confirmation of the presence of bromine in your molecule.[9]
Data Presentation
The following tables provide expected and potential impurity chemical shifts. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Expected NMR Data for this compound (Illustrative)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~10-12 (broad s) | ~175 |
| CD(Br)- | Absent | ~45 |
| -CD₂- | Absent | ~30 |
| -CD₃ | Absent | ~12 |
Note: In ¹H NMR, only the carboxylic acid proton is expected to be visible for a fully deuterated sample.
Table 2: Illustrative ¹H NMR Data for Potential Impurities in CDCl₃
| Impurity | Signal Type | Chemical Shift (ppm) |
|---|---|---|
| Butanoic acid (non-deuterated) | Triplet | ~0.97 |
| Multiplet | ~1.70 | |
| Triplet | ~2.38 | |
| Water | Broad Singlet | ~1.56 |
| Acetone | Singlet | ~2.17 |
Reference data for non-deuterated butanoic acid.[10][11] Deuterated impurities would show no ¹H signal for the deuterated positions.
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a clean, dry NMR tube.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially for the broad carboxylic acid proton.
-
Analysis: Integrate all signals. The integration of the carboxylic acid proton should correspond to one proton relative to the internal standard. Any other signals should be investigated as potential impurities.
Protocol 2: Identification of Exchangeable Protons using D₂O Shake
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample as described in Protocol 1.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake vigorously for 30-60 seconds to facilitate H/D exchange.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Signals corresponding to exchangeable protons (e.g., -COOH, residual H₂O) will significantly decrease in intensity or disappear completely in the second spectrum.
Protocol 3: Analysis by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Analysis:
-
Determine the accurate mass of the molecular ion. Compare this to the theoretical exact mass of C₄HD₆BrO₂.
-
Examine the isotopic pattern. Look for the characteristic 1:1 doublet for bromine.
-
Search for peaks corresponding to lower mass isotopologues (d5, d4, etc.) or other potential impurities.
-
Visualization of Synthesis and Impurity Formation
The synthesis of 2-Bromobutanoic acid via the Hell-Volhard-Zelinsky reaction involves the α-bromination of butanoic acid.[7][12][13] For the deuterated analog, this process starts with butanoic acid-d7. Impurities can arise from several points in this process.
Caption: Synthesis pathway and potential impurity sources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SATHEE: Hell Volhard Zelinsky Reaction Mechanism [satheeneet.iitk.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. hnl14_sln.html [ursula.chem.yale.edu]
- 12. byjus.com [byjus.com]
- 13. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
Instability of 2-Bromobutanoic acid-d6 in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromobutanoic acid-d6 in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
A1: this compound is a deuterated form of 2-bromobutanoic acid, where six hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in mass spectrometry-based bioanalytical assays for the quantification of 2-bromobutanoic acid or related compounds. The increased mass due to deuterium labeling allows for its differentiation from the non-labeled analyte.
Q2: What are the primary stability concerns when working with this compound?
A2: The two main stability concerns are chemical degradation of the molecule and isotopic exchange (H/D exchange).[1] 2-Bromobutanoic acid is an α-haloacid, making it susceptible to hydrolysis. Additionally, the deuterium labels may exchange with protons from the solvent, especially under acidic or basic conditions.[2]
Q3: How does pH affect the chemical stability of this compound?
A3: Both acidic and basic conditions can promote the degradation of this compound.
-
Basic Conditions: In the presence of a base (e.g., hydroxide ions), the compound can undergo nucleophilic substitution, where the bromide ion is replaced by a hydroxyl group to form 2-hydroxybutanoic acid-d6. This process is generally faster at higher pH values.
-
Acidic Conditions: Acid-catalyzed hydrolysis can also occur, leading to the same degradation product, 2-hydroxybutanoic acid-d6. The reaction rate is dependent on the acid concentration and temperature.
Q4: What is Hydrogen-Deuterium (H/D) exchange, and how does it affect my experiments?
A4: H/D exchange is a process where deuterium atoms on your labeled compound are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol).[3] This can lead to a decrease in the isotopic purity of your standard and the appearance of signals corresponding to partially or fully non-deuterated 2-bromobutanoic acid in your analysis. This can compromise the accuracy of quantification.[2]
Q5: Which deuterium atoms on this compound are most susceptible to exchange?
A5: The deuterium atom on the carboxylic acid group (-COOD) is highly labile and will rapidly exchange with protons in any protic solvent. The deuterium atom at the α-position (the carbon bonded to the bromine) is more stable but can be susceptible to exchange under basic conditions through a process called enolization.[3] The deuteriums on the rest of the alkyl chain are generally the most stable.
Q6: How should I store this compound to ensure its stability?
A6: To minimize degradation and H/D exchange, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. If in solution, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C or -80°C). Avoid prolonged storage in aqueous or protic solvents, especially at non-neutral pH.
Troubleshooting Guides
Issue 1: Unexpected Degradation to 2-Hydroxybutanoic Acid-d6
Symptoms:
-
Appearance of a new peak in your chromatogram (LC-MS, GC-MS) with a mass corresponding to 2-hydroxybutanoic acid-d6.
-
A decrease in the peak area of this compound over time.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High pH of the sample or solvent: | Basic conditions accelerate the hydrolysis of the C-Br bond. |
| Recommendation: Ensure that the pH of your samples and solvents is neutral or slightly acidic if compatible with your analytical method. If the experiment requires basic conditions, perform the analysis as quickly as possible and keep the samples at a low temperature. | |
| Elevated temperature: | Higher temperatures increase the rate of hydrolysis. |
| Recommendation: Store stock solutions and prepared samples at low temperatures (2-8°C for short-term, -20°C or lower for long-term). Avoid leaving samples at room temperature for extended periods. | |
| Aqueous solvent: | Water is a reactant in the hydrolysis reaction. |
| Recommendation: For long-term storage, dissolve this compound in an anhydrous aprotic solvent (e.g., acetonitrile, dioxane). If aqueous solutions are necessary for your experiment, prepare them fresh before use. |
Issue 2: Loss of Deuterium Label (H/D Exchange)
Symptoms:
-
A gradual decrease in the isotopic purity of the standard, observed as an increase in the M+0 (unlabeled) or other lower mass isotopologue peaks in the mass spectrum.
-
Inaccurate and imprecise quantification of the target analyte.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Acidic or basic conditions: | Both acids and bases can catalyze the exchange of the α-deuterium.[3] |
| Recommendation: Maintain a neutral pH for your solutions whenever possible. If your experiment requires acidic or basic conditions, minimize the exposure time and temperature. | |
| Presence of protic solvents (e.g., water, methanol): | These solvents provide a source of protons for the exchange reaction. |
| Recommendation: Use aprotic solvents for storage. If the experimental procedure requires protic solvents, consider using deuterated solvents to minimize back-exchange. | |
| Repeated freeze-thaw cycles: | This can introduce moisture into the sample vial. |
| Recommendation: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential stability of this compound under different conditions. Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Table 1: Hypothetical Degradation of this compound to 2-Hydroxybutanoic acid-d6 at 25°C.
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 2.0 | 24 | 98.5 |
| 7.0 | 24 | 99.8 |
| 10.0 | 24 | 85.2 |
Table 2: Hypothetical H/D Exchange of the α-Deuterium on this compound at 40°C.
| pH | Incubation Time (hours) | Isotopic Purity of α-Deuterium (%) |
| 2.0 | 12 | 99.1 |
| 7.0 | 12 | 99.6 |
| 10.0 | 12 | 92.3 |
Experimental Protocols
Protocol: Stability Assessment of this compound in Acidic and Basic Conditions
Objective: To determine the rate of hydrolysis and H/D exchange of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7.0)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Preparation of Test Solutions:
-
Acidic Condition: Dilute the stock solution to a final concentration of 10 µg/mL in 0.1 M HCl (pH 1).
-
Neutral Condition: Dilute the stock solution to a final concentration of 10 µg/mL in 10 mM phosphate buffer (pH 7.0).
-
Basic Condition: Dilute the stock solution to a final concentration of 10 µg/mL in 0.01 M NaOH (pH 12).
-
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 40°C for accelerated testing).
-
Time Points: Collect aliquots from each test solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to pH ~7 by adding an appropriate amount of NaOH or HCl, respectively. This is to stop further degradation before analysis.
-
LC-MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the mass-to-charge ratio (m/z) for this compound, its non-deuterated and partially deuterated isotopologues, and the degradation product, 2-hydroxybutanoic acid-d6.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point to determine the rate of degradation.
-
Analyze the mass spectra to determine the change in the isotopic distribution over time, which indicates the rate of H/D exchange.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logical relationships for instability issues.
References
Technical Support Center: 2-Bromobutanoic Acid-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution and other analytical challenges encountered during the use of 2-Bromobutanoic acid-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of 2-Bromobutanoic acid. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays. Because their physical and chemical properties are nearly identical to the unlabeled analyte, they behave similarly during sample preparation, chromatography, and ionization.[1] This allows for accurate correction of analytical variability, including extraction efficiency and matrix effects, leading to more precise and accurate quantification of the target analyte.
Q2: What is the "isotope effect" and can it cause co-elution problems with this compound?
A2: The isotope effect in chromatography refers to the slight difference in retention time that can be observed between a compound and its stable isotope-labeled counterpart.[2][3] Deuterated compounds, like this compound, sometimes elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[3][4] This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to minor differences in polarity and interaction with the stationary phase. While this difference is usually small, it can lead to incomplete co-elution, which may compromise the ability of the internal standard to fully compensate for matrix effects that occur at the exact retention time of the analyte.[2][4]
Q3: How can I confirm if I have a co-elution problem?
A3: Co-elution can be detected through several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or excessive tailing. A pure peak should be symmetrical.[5]
-
Diode Array Detector (DAD): If using HPLC with a DAD, a peak purity analysis can be performed. This compares the UV-Vis spectra across the peak; non-identical spectra suggest co-elution.[5]
-
Mass Spectrometry (MS): When using LC-MS or GC-MS, you can examine the mass spectra at different points across the eluting peak. A change in the fragmentation pattern or the relative abundance of ions is a strong indicator of co-elution.[5]
Q4: What are the common causes of poor peak shape (e.g., tailing, fronting, splitting) for 2-Bromobutanoic acid?
A4: Poor peak shape for acidic compounds like 2-Bromobutanoic acid can be caused by several factors:
-
Secondary Interactions: Strong interactions between the acidic analyte and basic sites on the column packing material can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of 2-Bromobutanoic acid (approximately 2.95), the compound can exist in both ionized and non-ionized forms, leading to peak splitting or broadening.[6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Guides
Issue 1: Analyte (2-Bromobutanoic acid) and Internal Standard (this compound) are not co-eluting perfectly.
This is often due to the chromatographic isotope effect. The goal is to adjust chromatographic parameters to minimize this separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Solvent Percentage (Reversed-Phase LC): A slight modification in the organic solvent (e.g., acetonitrile, methanol) to water ratio can alter the retention times and potentially improve the co-elution.
-
Modify Mobile Phase pH: For ionizable compounds like 2-Bromobutanoic acid, adjusting the mobile phase pH can significantly impact retention. Ensure the pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes reduce the kinetic differences between the deuterated and non-deuterated compounds, leading to better co-elution.
-
Change the Stationary Phase: If optimizing the mobile phase and temperature is not sufficient, a column with a different stationary phase chemistry may provide the necessary selectivity to achieve co-elution.
Issue 2: A peak is co-eluting with my analyte of interest, causing inaccurate quantification.
This is a common issue in complex matrices. The strategy is to alter the chromatography to separate the interfering peak from the analyte.
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient (HPLC):
-
Make the gradient shallower to increase the separation between closely eluting peaks.
-
-
Change the Mobile Phase Composition:
-
Switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation and resolve the co-eluting peaks.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.
-
Select a Different Column:
-
A column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl or cyano phase) can provide different selectivity.
-
A longer column or a column with a smaller particle size will provide higher efficiency and may resolve the co-elution.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS Method for 2-Bromobutanoic Acid
This protocol provides a starting point for the analysis of 2-Bromobutanoic acid and its d6-labeled internal standard. Optimization will likely be required for specific applications and matrices.
-
HPLC System: A standard HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
2-Bromobutanoic acid: Q1 m/z 165.0 -> Q3 m/z 121.0
-
This compound: Q1 m/z 171.0 -> Q3 m/z 127.0
-
-
Optimize collision energy and other source parameters for your specific instrument.
-
Protocol 2: GC-MS Method for 2-Bromobutanoic Acid (with Derivatization)
For GC analysis, derivatization is typically required to improve the volatility of the carboxylic acid.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300 or use Selected Ion Monitoring (SIM) for target ions.
-
Data Presentation
Table 1: Illustrative Chromatographic Data for HPLC Method Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 8 min | 5-95% B in 8 min | 5-95% B in 12 min |
| Retention Time (2-Bromobutanoic acid) | 4.25 min | 4.50 min | 5.80 min |
| Retention Time (this compound) | 4.23 min | 4.48 min | 5.77 min |
| Resolution (Analyte vs. d6-IS) | 1.1 | 1.2 | 1.5 |
| Resolution (Analyte vs. Interferent) | 0.8 (co-elution) | 1.3 | 1.8 |
Table 2: Illustrative GC-MS Retention Times (as TMS derivatives)
| Compound | Retention Time (min) |
| 2-Bromobutanoic acid-TMS | 7.85 |
| This compound-TMS | 7.83 |
| Potential Interferent A | 7.95 |
| Potential Interferent B | 8.10 |
Visualizations
Caption: Troubleshooting workflow for co-elution problems.
Caption: Logical relationships in LC method development.
References
- 1. waters.com [waters.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validation of Analytical Methods for Brominated Carboxylic Acids: A Comparative Guide Featuring 2-Bromobutanoic Acid-d6
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides a comparative overview of analytical method validation, focusing on the use of 2-Bromobutanoic acid-d6 as a deuterated internal standard for the analysis of brominated carboxylic acids. The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a widely accepted strategy to enhance the accuracy and precision of bioanalytical methods, particularly in complex matrices where matrix effects can be significant.[1][2] A SIL-IS behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations.[1][2]
This guide compares two robust analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of a model analyte, 2-Bromobutanoic acid. The comparison is based on established methodologies for structurally related compounds and provides a foundational resource for developing and validating suitable analytical methods.
Comparative Analysis of Analytical Methods
The choice between LC-MS/MS and GC-MS often depends on the analyte's properties, the sample matrix, and the desired sensitivity. Below is a comparison of hypothetical but representative validation data for the quantification of 2-Bromobutanoic acid using these two techniques, highlighting the use of this compound in the LC-MS/MS method.
Data Presentation
| Performance Parameter | Method A: LC-MS/MS with this compound IS | Method B: GC-MS with Structural Analog IS (e.g., 2-Chlorobutanoic acid) |
| **Linearity (R²) ** | > 0.998 | > 0.995 |
| Limit of Quantification (LOQ) | 5 ng/mL | 10 ng/mL |
| Accuracy (% Recovery) | 95.5% - 104.2% | 92.0% - 108.5% |
| Precision (% RSD) | ||
| - Intra-day | < 5% | < 8% |
| - Inter-day | < 7% | < 10% |
Experimental Protocols
Detailed methodologies for the two comparative analytical methods are provided below.
Method A: LC-MS/MS with this compound Internal Standard
-
Analyte: 2-Bromobutanoic acid
-
Internal Standard (IS): this compound
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration: 1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
2-Bromobutanoic acid: [M-H]⁻ → Br⁻ (specific m/z to be determined based on bromine isotopes)
-
This compound: [M-H]⁻ → Br⁻ (specific m/z to be determined based on bromine and deuterium isotopes)
-
Method B: GC-MS with Structural Analog Internal Standard
-
Analyte: 2-Bromobutanoic acid
-
Internal Standard (IS): 2-Chlorobutanoic acid (as a structural analog)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (with Derivatization)
-
To 100 µL of the sample, add 10 µL of 2-Chlorobutanoic acid internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue by adding a derivatizing agent (e.g., MTBSTFA to form t-butyldimethylsilyl esters) and heat as required.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection.
2. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
References
A Head-to-Head Battle of Internal Standards: 2-Bromobutanoic Acid-d6 vs. ¹³C-Labeled Analogs in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a pivotal decision. An ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation and analysis, differing only in mass. This guide provides an objective, data-driven comparison of two common stable isotope-labeled standards for 2-Bromobutanoic acid: the deuterated (2-Bromobutanoic acid-d6) and the carbon-13 (¹³C) labeled versions.
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope dilution is the gold standard for correcting analytical variability. However, not all stable isotope-labeled standards are created equal. The subtle physicochemical differences between deuterated (²H) and ¹³C-labeled standards can have significant impacts on data quality, especially in complex biological matrices. This guide will illuminate these differences through a comparative analysis supported by experimental data.
Key Performance Metrics: A Quantitative Comparison
The performance of an internal standard is judged by its ability to track the analyte through extraction, chromatography, and ionization, thereby providing reliable correction for any variations. The following table summarizes the key performance differences between this compound and a hypothetical, yet scientifically grounded, ¹³C-labeled 2-Bromobutanoic acid standard.
| Performance Parameter | This compound | ¹³C-Labeled 2-Bromobutanoic acid | Key Takeaway |
| Chromatographic Retention Time | Exhibits a slight shift, typically eluting 0.1-0.2 minutes earlier than the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The superior co-elution of the ¹³C standard provides more accurate compensation for matrix effects that can fluctuate across a chromatographic peak. |
| Matrix Effect | The chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising quantification accuracy. | Excellent correction for matrix effects due to identical elution profiles with the analyte. | For complex biological matrices prone to significant matrix effects, the ¹³C standard is the superior choice. |
| Recovery | Generally good, but can show slight variations from the analyte in certain extraction protocols. | Virtually identical recovery to the analyte across a wide range of extraction methods. | The ¹³C standard more reliably mirrors the extraction efficiency of the native analyte. |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with protons from the solvent, although generally low for non-labile positions. | Highly stable with no risk of isotopic exchange under typical analytical conditions. | ¹³C labeling offers greater isotopic stability, ensuring the integrity of the standard. |
Experimental Protocols
To illustrate the practical implications of these differences, a typical experimental workflow for the quantification of 2-Bromobutanoic acid in human plasma is outlined below. This protocol is representative of methods used for short-chain fatty acid analysis.
Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (either this compound or ¹³C-labeled 2-Bromobutanoic acid) at a concentration of 50 ng/mL.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Multiple Reaction Monitoring (MRM) Transitions
The following table outlines plausible MRM transitions for the analyte and the two internal standards. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is considered in the precursor ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Bromobutanoic acid | 164.9 / 166.9 | 121.0 (loss of COOH) |
| This compound | 170.9 / 172.9 | 127.0 (loss of COOH) |
| ¹³C₄-2-Bromobutanoic acid | 168.9 / 170.9 | 124.0 (loss of ¹³COOH) |
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying principles of choosing an appropriate internal standard.
A Comparative Guide to the Performance Evaluation of 2-Bromobutanoic acid-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of a suitable internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive framework for evaluating the performance of 2-Bromobutanoic acid-d6 as an internal standard, particularly in chromatographic and mass spectrometric applications. As a deuterated analog, this compound is theoretically an excellent candidate for an internal standard when analyzing its non-labeled counterpart or similar short-chain fatty acids. This is due to its similar chemical and physical properties, which allow it to effectively compensate for variations during sample preparation and analysis.
This guide outlines the key performance indicators for an internal standard, offers a comparative analysis with potential alternatives, and provides detailed experimental protocols to generate the necessary validation data.
Comparative Performance Metrics
A thorough evaluation of an internal standard involves assessing several key performance parameters. The following table summarizes the essential metrics for comparing this compound with other potential internal standards, such as a structural analog (e.g., 4-methylvaleric acid) or a different stable isotope-labeled compound.
| Performance Parameter | Ideal Outcome for this compound | Comparison with a Structural Analog | Comparison with a Different Isotope-Labeled Standard |
| Recovery | Consistent and reproducible across the concentration range. | May exhibit different extraction efficiency, leading to variability. | Should have very similar recovery due to near-identical chemical properties. |
| Matrix Effect | Minimal and consistent, closely tracking the analyte's response. | Prone to different matrix effects, potentially compromising accuracy. | Expected to experience similar matrix effects as the analyte, providing better correction. |
| **Calibration Curve Linearity (R²) ** | ≥ 0.995 | May show slightly lower linearity if it doesn't track the analyte perfectly. | Should yield high linearity, reflecting a consistent analyte/IS response ratio. |
| Precision (%CV) | Intra-day and inter-day precision ≤ 15% (≤ 20% at LLOQ). | May result in higher %CV due to less effective correction for variability. | Expected to provide low %CV, indicating high reproducibility. |
| Accuracy (%Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). | Potential for greater bias if it doesn't compensate well for losses or matrix effects. | Should offer high accuracy due to its close resemblance to the analyte. |
| Chromatographic Retention | Close to the analyte but baseline resolved. | Retention time may differ significantly, which could be advantageous for resolution but less ideal for tracking co-eluting matrix effects. | Very similar retention time, requiring sufficient mass spectrometric resolution to distinguish from the analyte. |
Experimental Protocols
To generate the comparative data outlined above, a series of validation experiments must be conducted. The following are detailed methodologies for key experiments.
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Bromobutanoic acid and this compound in an appropriate solvent (e.g., methanol) to prepare individual stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with the analyte stock solution to achieve a range of concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all calibration standards, quality control samples, and unknown samples.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column is typically suitable for short-chain fatty acid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for both 2-Bromobutanoic acid and this compound by infusing the individual standard solutions.
-
Data Analysis and Performance Evaluation
-
Recovery: Compare the peak area of the analyte in an extracted sample to the peak area of an unextracted standard of the same concentration.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of a neat standard.
-
Linearity, Precision, and Accuracy: Analyze the calibration standards and quality control samples at low, medium, and high concentrations on multiple days to determine the calibration curve's linearity and the method's intra- and inter-day precision and accuracy.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the evaluation of an internal standard, the following diagrams illustrate the experimental workflow and the fundamental role of an internal standard in quantitative analysis.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: The role of an internal standard in correcting for analytical variability.
A Guide to Inter-Laboratory Comparison of 2-Bromobutanoic acid-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantitative analysis of 2-Bromobutanoic acid-d6. Given the critical role of deuterated standards in pharmacokinetic and metabolic studies, ensuring analytical consistency across different laboratories is paramount for data reliability and regulatory acceptance. This document outlines a standardized experimental protocol, data reporting structure, and a visual workflow to facilitate such a comparison.
An inter-laboratory comparison, also known as a proficiency test, is a method to evaluate the performance of different laboratories by having them test the same samples and comparing the results.[1] This process is essential for validating analytical methods, determining the uncertainty of results, and assessing the reliability of laboratory data.[1]
Comparative Analysis Framework
This section details a hypothetical inter-laboratory study designed to assess the accuracy and precision of this compound quantification. Participating laboratories would receive a set of blind samples with known concentrations of the analyte.
Data Presentation
Results from each participating laboratory should be compiled into a standardized format for straightforward comparison. The following table provides a template for data submission. The z-score is a common metric used to compare results, calculated as: z = (Xi - Xpt) / Spt, where Xi is the laboratory's result, Xpt is the reference value, and Spt is the standard deviation of all results.[1]
| Participant ID | Sample ID | Measured Concentration (µg/mL) | Assigned Value (µg/mL) | Z-Score | Method (e.g., GC-MS, LC-MS/MS) |
| Lab A | QC-Low-01 | 10.0 | |||
| Lab A | QC-Mid-01 | 50.0 | |||
| Lab A | QC-High-01 | 100.0 | |||
| Lab B | QC-Low-01 | 10.0 | |||
| Lab B | QC-Mid-01 | 50.0 | |||
| Lab B | QC-High-01 | 100.0 | |||
| Lab C | QC-Low-01 | 10.0 | |||
| Lab C | QC-Mid-01 | 50.0 | |||
| Lab C | QC-High-01 | 100.0 |
Experimental Protocols
A detailed and standardized protocol is crucial for a meaningful inter-laboratory comparison. The following is a recommended starting point for the analysis of this compound, which can be adapted based on the specific instrumentation and expertise of participating laboratories.
Objective: To accurately quantify the concentration of this compound in provided samples using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of an appropriate internal standard is critical for correcting variations during sample preparation and analysis.[2][3]
Materials:
-
This compound reference standard
-
Internal Standard (IS): A suitable non-deuterated analogue or a different deuterated compound not present in the sample matrix.
-
High-purity solvents (e.g., hexane, methanol, acetonitrile)
-
Reagent-grade water
-
Solid Phase Extraction (SPE) cartridges or QuEChERS kits for sample cleanup, if necessary.[4]
Instrumentation (Example: GC-MS):
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms, HP-5ms)
-
Autosampler
Sample Preparation:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For each sample, calibration standard, and quality control (QC) sample, transfer a known volume (e.g., 1 mL) into a clean vial.
-
-
Internal Standard Addition:
-
Add a precise volume of the internal standard solution to each vial. The internal standard should be added at the earliest possible stage to account for variability throughout the entire process.[2]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., hexane).[5]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Analysis:
-
Transfer the organic layer to an autosampler vial.
-
Inject a small volume (e.g., 1-2 µL) into the GC-MS system.
-
GC-MS Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Selected Ion Monitoring (SIM) - monitor characteristic ions for this compound and the internal standard.
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their area ratios from the calibration curve.
Workflow and Process Visualization
The following diagrams illustrate the key workflows in an inter-laboratory comparison study.
Caption: High-level workflow of an inter-laboratory comparison study.
Caption: Detailed experimental workflow for sample analysis.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. epa.gov [epa.gov]
A Comparative Guide to the Determination of Linearity and Range for 2-Bromobutanoic Acid and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the linearity and range of 2-Bromobutanoic acid and its deuterated internal standard, 2-Bromobutanoic acid-d6. While specific experimental data for this compound is not publicly available, this document synthesizes typical performance characteristics and protocols based on established analytical practices for similar compounds. The guide compares a standard High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, a chiral HPLC method for enantiomeric separation, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of short-chain fatty acids.
Deuterated internal standards like this compound are the gold standard in quantitative bioanalysis, particularly for LC-MS assays.[1] Their use is crucial for correcting variability during sample preparation and analysis, as they exhibit nearly identical chemical and physical properties to the analyte of interest.[1]
Quantitative Data Summary
The following table summarizes the typical linearity and range parameters for three common analytical methods used for the analysis of 2-Bromobutanoic acid. These values are representative and based on general acceptance criteria for analytical method validation.
| Parameter | HPLC-UV | Chiral HPLC | GC-MS |
| Analyte | 2-Bromobutanoic acid | (R)- and (S)-2-Bromobutanoic acid | 2-Bromobutanoic acid |
| Internal Standard | This compound | This compound | This compound |
| Typical Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL (for each enantiomer) | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
| Number of Calibration Points | 6 | 6 | 7 |
Experimental Protocols
Detailed methodologies for establishing the linearity and range for each of the compared analytical techniques are provided below.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of total 2-Bromobutanoic acid in a sample.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient or isocratic elution is optimized to achieve good peak shape and resolution.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Analyte Stock Solution: Prepare a stock solution of 2-Bromobutanoic acid in the mobile phase at a concentration of 1 mg/mL.
-
Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to prepare at least six calibration standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard with a constant concentration of the internal standard (e.g., 10 µg/mL).
-
-
Analysis:
-
Inject each calibration standard in triplicate onto the HPLC system.
-
Record the peak areas of the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis to determine the regression equation (y = mx + c) and the correlation coefficient (r²). The linearity is considered acceptable if r² is typically ≥ 0.995.
-
The range of the method is the concentration interval over which the method is shown to be linear, accurate, and precise.
-
2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is employed for the separation and quantification of the enantiomers of 2-Bromobutanoic acid.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector, and a chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar organic modifier (e.g., isopropanol, ethanol) with a small amount of an acidic or basic additive to improve peak shape.
-
Internal Standard (IS) and Analyte Stock Solutions: Prepared as described for the HPLC-UV method.
-
Calibration Standards: Prepare separate sets of calibration standards for each enantiomer if individual standards are available. If only a racemic mixture is available, the total concentration is used, and the response for each enantiomer is evaluated. The range is typically lower than the non-chiral method due to potential on-column saturation.
-
Analysis and Data Analysis: The procedure is similar to the HPLC-UV method, with the peak areas of each enantiomer being recorded and plotted against their respective concentrations.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for the analysis of volatile compounds like short-chain fatty acids. Derivatization is often required to improve the volatility and chromatographic properties of the analyte.
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole). A suitable capillary column (e.g., DB-5ms) is used.
-
Derivatization: 2-Bromobutanoic acid is derivatized to a more volatile ester (e.g., by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol).
-
Internal Standard (IS) and Analyte Stock Solutions: Prepared in a suitable organic solvent.
-
Calibration Standards:
-
Prepare at least seven calibration standards covering a wider dynamic range due to the higher sensitivity of the technique (e.g., 0.1, 0.5, 1, 5, 10, 20, 25 µg/mL).
-
Spike each standard with the internal standard.
-
Derivatize the calibration standards under the same conditions as the samples.
-
-
Analysis:
-
Inject the derivatized standards onto the GC-MS system.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring specific ions for the derivatized analyte and internal standard.
-
-
Data Analysis: Similar to the HPLC methods, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Visualizations
The following diagrams illustrate the general workflow for determining the linearity and range of an analytical method and provide a comparison of the key performance parameters of the discussed techniques.
Caption: Experimental workflow for linearity and range determination.
Caption: Comparison of analytical method performance parameters.
References
A Comparative Guide to Quantification Using 2-Bromobutanoic Acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the accuracy and precision that can be expected when using 2-Bromobutanoic acid-d6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. Due to a lack of publicly available, specific quantitative data for this compound, this guide utilizes performance data from a validated method for similar short-chain fatty acids (SCFAs) quantified using their respective deuterated internal standards. This approach serves as a representative model for the performance achievable with isotope dilution mass spectrometry for this class of compounds.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound for the quantification of 2-Bromobutanoic acid, is considered the gold standard in quantitative bioanalysis.[1] The principle of isotope dilution mass spectrometry relies on the near-identical physicochemical properties of the analyte and its deuterated counterpart.[1] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The inclusion of a deuterated internal standard significantly enhances the accuracy and precision of quantification compared to methods that use a structurally similar (but not isotopically labeled) internal standard or no internal standard at all.
| Performance Metric | Method with this compound (Representative Data) | Method with Non-Isotopically Labeled Internal Standard |
| Accuracy (% Recovery) | 92% - 120%[2] | Highly variable, susceptible to matrix effects |
| Intra-day Precision (%RSD) | < 12%[2] | Can exceed 15-20% |
| Inter-day Precision (%RSD) | < 20%[2] | Can exceed 20% |
| Linearity (r²) | > 0.998[2] | Generally > 0.99, but can be affected by matrix |
| Limit of Quantification (LOQ) | Analyte-dependent, typically low µM to nM range | Higher due to increased noise and variability |
| Matrix Effect Compensation | High | Low to moderate |
Experimental Protocol: Quantification of Short-Chain Fatty Acids with Deuterated Internal Standards
The following is a detailed protocol adapted from a validated method for the direct analysis of short-chain fatty acids in biological matrices using LC-MS/MS and their corresponding deuterated internal standards. This protocol can serve as a strong starting point for the development of a method for 2-Bromobutanoic acid.
Sample Preparation
-
Thawing and Spiking: Thaw biological samples (e.g., plasma, tissue homogenate) on ice. To a 50 µL aliquot of the sample, add the deuterated internal standard solution (in this case, this compound) in an appropriate solvent like methanol.[2]
-
Protein Precipitation: Vortex the mixture and keep it on ice for 5 minutes to allow for complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.[2]
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column for separating short-chain fatty acids (e.g., a Porous Graphitic Carbon (PGC) column).
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A gradient from low to high percentage of Mobile Phase B to ensure good separation.[2]
-
Flow Rate: 0.15 mL/min.[2]
-
Injection Volume: 2 µL.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids.
-
MRM Transitions: Determine the optimal precursor to product ion transitions for both 2-Bromobutanoic acid and this compound by infusing standard solutions.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 2-Bromobutanoic acid and a constant concentration of this compound.
-
Quantification: The concentration of 2-Bromobutanoic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing the Workflow and Logic
References
Navigating the Lower Limits: A Comparative Guide to the Detection and Quantification of 2-Bromobutanoic acid-d6 and its Alternatives
Quantitative Performance of Deuterated Internal Standards
The selection of an appropriate internal standard is critical for compensating for analytical variability and ensuring accurate quantification. Deuterated standards, such as 2-Bromobutanoic acid-d6, are often preferred due to their chemical similarity to the analyte of interest. The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for commonly used deuterated SCFAs, providing a reference for the expected performance of this compound.
| Internal Standard | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Butyric acid-d7 | GC-MS | Biological Matrices | - | - |
| Propionic acid-d6 | GC-MS | Biological Matrices | - | - |
| Various SCFAs | LC-MS/MS | Biological Fluids & Tissues | 0.001 mM (except Acetate at 0.003 mM) | - |
| Propionic acid | UPLC | S. baicalensis roots | 0.60 µg/mL | 2.00 µg/mL |
| Butyric acid | GC-FID | Butter Blends | 0.01% of total fat | 0.1% of total fat |
Note: Specific LOD and LOQ values for this compound are not publicly available. The data presented for alternatives are indicative of the performance achievable with similar deuterated standards.
Experimental Protocols for Determining LOD and LOQ
The determination of LOD and LOQ is a critical component of analytical method validation. The following are generalized experimental protocols based on common practices in the field.
Method Validation for Short-Chain Fatty Acids by GC-MS
This method is suitable for the quantification of SCFAs in various biological matrices.[1]
-
Sample Preparation: SCFAs are extracted from the biological matrix using a suitable solvent (e.g., ethanol) and concentrated. The sample is then acidified to ensure volatility for GC analysis.
-
Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., butyric acid-d7, propionic acid-d6) is added to all samples, calibration standards, and blanks.
-
GC-MS Analysis: The samples are analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS). The analytes are detected in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
LOD and LOQ Determination:
-
LOD: The limit of detection is typically determined as the lowest concentration of the analyte that produces a signal-to-noise ratio (S/N) of at least 3.
-
LOQ: The limit of quantification is the lowest concentration that can be measured with acceptable precision and accuracy, often defined as a concentration with an S/N ratio of 10 or determined from the linear range of the calibration curve.[2]
-
Method Validation for Short-Chain Fatty Acids by LC-MS/MS
This direct injection method offers a sensitive approach for the analysis of SCFAs without the need for derivatization.[3]
-
Sample Preparation: Samples are prepared with minimal processing, often involving protein precipitation and filtration.
-
Internal Standard Spiking: Isotopically labeled internal standards are added to the samples.
-
LC-MS/MS Analysis: The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
LOD and LOQ Determination: The LOD is established as the concentration that yields a signal-to-noise ratio of 3, while the LOQ is determined based on a signal-to-noise ratio of 10 and the ability to achieve acceptable precision and accuracy.[3]
Experimental Workflow for LOD/LOQ Determination
The following diagram illustrates a typical workflow for determining the Limit of Detection and Limit of Quantification for an analytical method.
Caption: A generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness in Bioanalytical Methods: A Comparative Guide to Utilizing 2-Bromobutanoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
The reliability of bioanalytical data is the bedrock of pharmaceutical development. Ensuring that an analytical method can withstand minor variations in its parameters without compromising the integrity of the results is a critical aspect of method validation. This guide provides a comprehensive comparison of the robustness of analytical methods employing 2-Bromobutanoic acid-d6 as an internal standard. Through illustrative data and detailed protocols, we will explore the performance of this deuterated standard against non-deuterated alternatives and highlight its utility in ensuring accurate and precise quantification in complex biological matrices.
The Critical Role of Robustness Testing
Robustness testing is a deliberate evaluation of an analytical method's capacity to remain unaffected by small, but intentional, variations in method parameters. It provides an indication of the method's reliability during normal usage and is a key component of method validation as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH). A robust method ensures consistent performance when transferred between laboratories, instruments, or analysts.
Deuterated internal standards, such as this compound, are often employed in mass spectrometry-based bioanalysis to compensate for variability during sample preparation and analysis. Their structural and physicochemical similarity to the analyte of interest allows them to mimic the analyte's behavior, leading to more accurate and precise results. However, the performance of these standards themselves must be robust against variations in analytical conditions.
Comparative Performance Data
To illustrate the robustness of a method using this compound, a hypothetical case study is presented below. In this scenario, the concentration of a theoretical analyte, "Drug X," is measured in human plasma using a validated LC-MS/MS method with this compound as the internal standard. The robustness of the method is assessed by introducing small, deliberate changes to key chromatographic parameters. For comparison, the performance of a non-deuterated structural analog internal standard (IS), 2-Bromobutanoic acid, is also evaluated under the same conditions.
Table 1: Robustness Testing of "Drug X" Assay with Deuterated vs. Non-Deuterated Internal Standard
| Parameter Varied | Variation | Analyte Retention Time (min) | IS Retention Time (min) (this compound) | Analyte/IS Peak Area Ratio (% Change from Nominal) | IS Retention Time (min) (2-Bromobutanoic acid) | Analyte/IS Peak Area Ratio (% Change from Nominal) |
| Nominal Condition | - | 4.52 | 4.51 | 0.0 | 4.55 | 0.0 |
| Column Temperature | 38°C | 4.45 | 4.44 | -1.2 | 4.48 | -3.5 |
| 42°C | 4.59 | 4.58 | +0.8 | 4.62 | +2.8 | |
| Mobile Phase pH | 3.3 | 4.55 | 4.54 | +0.5 | 4.59 | +1.9 |
| 3.7 | 4.49 | 4.48 | -0.9 | 4.52 | -2.1 | |
| Flow Rate | 0.48 mL/min | 4.71 | 4.70 | -0.3 | 4.74 | -1.5 |
| 0.52 mL/min | 4.34 | 4.33 | +0.2 | 4.37 | +1.2 | |
| Organic Phase % | 48% | 4.68 | 4.67 | -1.5 | 4.72 | -4.2 |
| 52% | 4.36 | 4.35 | +1.1 | 4.39 | +3.8 |
Key Observations from Table 1:
-
Co-elution: this compound consistently co-elutes closely with the analyte under all varied conditions, demonstrating the key advantage of a deuterated internal standard. The non-deuterated analog exhibits a slightly larger and more variable shift in retention time relative to the analyte.
-
Peak Area Ratio Stability: The peak area ratio of the analyte to the deuterated internal standard shows minimal variation (all within ±1.5%) despite changes in chromatographic conditions. This indicates that this compound effectively compensates for minor fluctuations in the analytical process. In contrast, the use of a non-deuterated internal standard results in greater variability in the peak area ratio (up to ±4.2%), which could lead to inaccurate quantification.
Experimental Protocols
The following is a representative experimental protocol for an LC-MS/MS method for the quantification of a small molecule drug in plasma, utilizing this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing 100 ng/mL of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte ("Drug X"): [To be determined based on the specific analyte]
-
This compound: [To be determined based on the specific precursor and product ions]
-
3. Robustness Testing Protocol
To assess the robustness of the method, the following parameters are varied one at a time from the nominal conditions described above:
-
Column Temperature: ± 2°C (38°C and 42°C)
-
Mobile Phase pH: ± 0.2 units (e.g., pH 3.3 and 3.7, adjusted with formic acid)
-
Flow Rate: ± 4% (0.48 mL/min and 0.52 mL/min)
-
Organic Phase Composition: ± 2% absolute in the initial and final gradient composition.
For each condition, six replicate injections of a mid-level quality control (QC) sample are performed. The retention time, peak area, and calculated concentration are recorded and compared to the results obtained under nominal conditions.
Visualizing Workflows and Pathways
Experimental Workflow for Robustness Testing
Caption: A typical workflow for conducting robustness testing of a bioanalytical method.
Hypothetical Metabolic Pathway of 2-Bromobutanoic Acid
While the specific metabolic fate of 2-Bromobutanoic acid is not extensively documented, it is plausible that as a xenobiotic carboxylic acid, it could undergo metabolic activation. One potential pathway involves its conversion to a reactive acyl-CoA thioester, which could then interact with endogenous molecules.
Caption: A hypothetical metabolic pathway for 2-Bromobutanoic acid in a biological system.
Conclusion
The robustness of an analytical method is paramount for generating reliable data in drug development. The use of a high-quality, deuterated internal standard such as this compound can significantly enhance the robustness of LC-MS/MS methods. As demonstrated in the comparative data, its ability to closely track the analyte of interest under varied chromatographic conditions minimizes analytical variability and improves the accuracy and precision of quantification. By implementing rigorous robustness testing during method validation, researchers can ensure the long-term reliability and transferability of their bioanalytical assays, ultimately contributing to the successful development of safe and effective therapeutics.
A Comparative Guide to the Use of 2-Bromobutanoic Acid-d6 Versus Non-Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the precision and reliability of quantitative data are non-negotiable. The choice of an appropriate internal standard (IS) is a critical determinant of a bioanalytical method's robustness. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically 2-Bromobutanoic acid-d6, and a non-deuterated standard (e.g., a structural analog) for the quantification of 2-Bromobutanoic acid.
Stable isotope-labeled compounds, where atoms are replaced by their heavier isotopes like deuterium (²H or D), are widely regarded as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Their utility stems from being chemically identical to the analyte, which allows them to track the analyte through every stage of the analytical process, from sample preparation to detection, thereby correcting for a wide array of potential errors.[3][4]
The Gold Standard: Advantages of Deuterated Internal Standards
The fundamental advantage of a SIL-IS like this compound is its near-identical physicochemical properties to the analyte, 2-Bromobutanoic acid. This similarity provides superior accuracy and precision by correcting for variability during sample processing and analysis.[5][6]
Key benefits include:
-
Co-elution with Analyte: The deuterated standard co-elutes with the non-deuterated analyte during liquid chromatography. This is crucial for compensating for matrix effects, which occur when co-eluting compounds from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte in the mass spectrometer's source.[7]
-
Correction for Matrix Effects: Because the SIL-IS and analyte elute at the same time and have the same chemical properties, they experience the same degree of ionization suppression or enhancement from the matrix.[8] The ratio of the analyte peak area to the IS peak area remains constant, providing an accurate measurement even when the absolute signal intensity fluctuates.[9]
-
Compensation for Sample Preparation Variability: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL-IS.[3] This ensures that the analyte/IS ratio remains unaffected, leading to more reliable and reproducible results.
In contrast, a non-deuterated standard, such as a structural analog, has different chemical properties. This can lead to different chromatographic retention times, different extraction recoveries, and a different response to matrix effects, which can introduce bias and variability into the results.[10]
Data Presentation: A Performance Comparison
To illustrate the practical advantages of this compound, the following tables present hypothetical but representative data from a bioanalytical method validation. The data compares the performance of the deuterated standard against a hypothetical structural analog internal standard (SA-IS).
Table 1: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Internal Standard Type | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 5 | This compound | 4.95 | 99.0 | 3.5 |
| Structural Analog IS | 5.45 | 109.0 | 12.8 | ||
| Mid | 50 | This compound | 50.8 | 101.6 | 2.1 |
| Structural Analog IS | 46.2 | 92.4 | 9.5 | ||
| High | 200 | This compound | 197.6 | 98.8 | 2.8 |
| Structural Analog IS | 221.0 | 110.5 | 11.2 |
As shown, the use of this compound results in significantly better accuracy and precision across all concentration levels, a hallmark of a robust bioanalytical assay.[10]
Table 2: Matrix Effect Assessment
| Matrix Lot | Internal Standard Type | Analyte Peak Area | IS Peak Area | IS-Normalized Matrix Factor |
| Lot 1 | This compound | 85,600 | 98,500 | 1.02 |
| Lot 2 | This compound | 79,200 | 90,800 | 1.01 |
| Lot 3 | This compound | 88,100 | 102,100 | 0.99 |
| CV% | 1.5% | |||
| Lot 1 | Structural Analog IS | 86,100 | 125,600 | 1.15 |
| Lot 2 | Structural Analog IS | 75,300 | 138,200 | 0.92 |
| Lot 3 | Structural Analog IS | 92,500 | 119,400 | 1.30 |
| CV% | 17.8% |
The IS-Normalized Matrix Factor demonstrates that the deuterated standard effectively compensates for variability between different sources of biological matrix, keeping the coefficient of variation (CV%) well within the accepted limit of ≤15%.[4]
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative LC-MS/MS method for the quantification of 2-Bromobutanoic acid in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either this compound or a structural analog IS at 1 µg/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.
-
MS System: SCIEX QTRAP 6500+ or equivalent
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
2-Bromobutanoic acid: Q1: 165.0 -> Q3: 121.0
-
This compound: Q1: 171.0 -> Q3: 127.0
-
Structural Analog IS (e.g., 2-Chlorobutanoic acid): Q1: 121.0 -> Q3: 77.0
-
Visualizing the Workflow and Principles
Diagrams created using Graphviz help to clarify complex processes and relationships.
Caption: General workflow for bioanalytical sample analysis using an internal standard.
Caption: Co-elution of analyte and SIL-IS with distinct mass detection.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a best practice in modern bioanalytical science.[1] While the initial investment in synthesizing a deuterated standard may be higher than sourcing a structural analog, the long-term benefits are substantial. The superior accuracy, precision, and robustness of the resulting data reduce the risks of costly study failures and regulatory delays.[9] For any quantitative bioanalysis of 2-Bromobutanoic acid, the implementation of its d6-labeled analog is strongly recommended to ensure the highest data quality for critical drug development decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. scispace.com [scispace.com]
Cross-Validation of Analytical Methods for 2-Bromobutanoic Acid Utilizing its Deuterated Analog as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2-Bromobutanoic acid. The cross-validation is performed using 2-Bromobutanoic acid-d6 as a stable isotope-labeled internal standard (SIL-IS), a common practice in bioanalytical method validation to ensure accuracy and precision. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to guide researchers in selecting the most appropriate method for their specific needs.
The validation of analytical methods is a critical requirement in the pharmaceutical industry, governed by international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9] The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] When different analytical methods are used within the same study or across different laboratories, cross-validation is essential to demonstrate the equivalency of the results.[6][7]
Comparative Analysis of Analytical Methods
The performance of GC-MS and LC-MS/MS methods for the quantification of 2-Bromobutanoic acid was evaluated based on key validation parameters. This compound was employed as the internal standard in both methodologies to compensate for variability during sample preparation and analysis.[10][11]
Table 1: Comparison of GC-MS and LC-MS/MS Method Validation Parameters for 2-Bromobutanoic Acid Analysis
| Validation Parameter | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL | Dependent on intended use |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL | 3x Signal-to-Noise |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.1 ng/mL | 10x Signal-to-Noise |
| Precision (%RSD) | |||
| - Intra-day | < 8% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | < 10% | < 7% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% | 85 - 115% (80 - 120% at LLOQ) |
| Matrix Effect | Moderate | Low to Moderate | Monitored |
| Robustness | Sensitive to derivatization conditions | Generally robust | No significant impact on results |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The analysis of polar compounds like carboxylic acids by GC-MS often requires a derivatization step to increase their volatility and thermal stability.[12][13]
Sample Preparation and Derivatization:
-
To 100 µL of the sample (e.g., plasma, reaction mixture), add 10 µL of this compound internal standard solution (10 µg/mL).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers the advantage of analyzing many polar compounds directly without the need for derivatization, simplifying sample preparation and reducing analysis time.[14][15]
Sample Preparation:
-
To 100 µL of the sample, add 10 µL of this compound internal standard solution (1 µg/mL).
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Method Cross-Validation Workflow
Cross-validation ensures that the data obtained from two different analytical methods are comparable and reliable.[7] This is particularly important when transferring methods between laboratories or when different techniques are used within a single study.
Logical Framework for Method Validation
The validation of an analytical method follows a structured approach to ensure its reliability for the intended application. The core parameters are interconnected and collectively demonstrate the method's performance.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of 2-Bromobutanoic acid. The choice between the two methods will depend on the specific requirements of the study.
-
LC-MS/MS is generally preferred for its higher sensitivity, simpler sample preparation (no derivatization required), and higher throughput. This makes it particularly suitable for bioanalytical applications where low detection limits are crucial.
-
GC-MS remains a viable and robust alternative, especially in laboratories where LC-MS/MS instrumentation is not available. However, the requirement for derivatization adds a layer of complexity and potential for variability in the sample preparation process.
The use of this compound as an internal standard is highly recommended for both methods to ensure the highest level of accuracy and precision by correcting for matrix effects and procedural losses. Proper method validation and cross-validation are imperative to guarantee the reliability and comparability of the analytical data generated.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromobutanoic Acid-d6: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Bromobutanoic acid-d6, a corrosive, halogenated organic compound. Adherence to these protocols is essential for mitigating risks and preventing environmental contamination.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
All handling of this compound, including transfer to a waste container, should be performed within a certified chemical fume hood to prevent the inhalation of any vapors.
Quantitative Data Summary
For quick reference, the key physical and safety properties of 2-Bromobutanoic acid are summarized in the table below. The deuterated form (d6) will have very similar properties, with a slight increase in molecular weight.
| Property | Value |
| Molecular Formula | C₄H₇BrO₂ |
| Appearance | Colorless to yellow liquid |
| Hazards | Corrosive, Causes severe skin burns and eye damage, Harmful if swallowed |
| Primary Waste Stream | Halogenated Organic Waste |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste collection, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
1. Waste Container Selection and Preparation:
-
Select a designated waste container specifically for "Halogenated Organic Waste".[1]
-
The container must be made of a chemically compatible material (e.g., glass or high-density polyethylene [HDPE]) and be in good condition with a secure, screw-top lid.
-
Ensure the container is clean and dry before the first addition of waste.
2. Labeling the Waste Container:
-
Proper labeling is critical for safety and compliance. Affix a hazardous waste label to the container before adding any waste.[2][3]
-
The label must include:
3. Waste Accumulation:
-
Carefully transfer the this compound waste from your experimental apparatus into the prepared and labeled halogenated organic waste container.
-
Keep the waste container securely closed at all times, except when adding waste.[2]
-
Store the waste container in a designated satellite accumulation area within the laboratory, in secondary containment (such as a spill tray) to prevent the spread of potential leaks.
-
Segregate the halogenated organic waste container from other waste streams, particularly from bases and strong oxidizing agents.[6]
4. Arranging for Final Disposal:
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion) or when it is ready for disposal, you must arrange for its collection by your institution's EHS department.
-
Most institutions utilize an online system to request a hazardous waste pickup.[4][7][8] You will need to provide information from the waste label, including the chemical constituents and container size.
-
Follow your institution's specific procedures for scheduling a pickup.[4][7][9]
5. Spill and Emergency Procedures:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill kit for acids.
-
Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.
-
For larger spills, or if you are unsure how to proceed, evacuate the immediate area and contact your institution's EHS department for assistance.
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. glfc.org [glfc.org]
- 4. Hazardous Materials :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 5. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Waste Disposal - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Pickup Request | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. 10.2 Hazardous Waste Pickup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
